Viniferol D
Description
Propriétés
IUPAC Name |
2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)40-34(20-3-9-24(44)10-4-20)36-29(16-28(48)17-30(36)49)37-39-32(18-31(50)38(33)41(39)40)51-42(37)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEHKEFWCRAFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C2C(=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926773 | |
| Record name | 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130518-20-6 | |
| Record name | Ampelopsin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130518206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Viniferol D: A Technical Guide on its Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Viniferol D is a naturally occurring stilbenetrimer, a class of polyphenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of (+)-Viniferol D. The compound was first identified in 2003 from the stems of the 'Kyohou' cultivar of the grapevine, Vitis vinifera. This document details the pioneering research that led to its structural elucidation and outlines the experimental protocols for its extraction and purification. While the biological activities of many stilbenoids are well-documented, specific quantitative data on the bioactivity of this compound, including IC50 values and its effects on specific signaling pathways, remain largely unexplored in publicly available scientific literature.
Discovery of (+)-Viniferol D
The discovery of (+)-Viniferol D was a significant contribution to the field of natural product chemistry, expanding the known diversity of stilbene oligomers.
Pioneering Researchers and Institution
A team of researchers from Meijo University in Nagoya, Japan, is credited with the discovery and structural elucidation of (+)-Viniferol D. The key scientists involved in this seminal work were Yoshiaki Takaya, Kenji Terashima, Ke-Xu Yan, and Masatake Niwa.[1] Their findings were published in the journal Heterocycles in 2003.
Year of Discovery and Publication
The discovery was formally communicated to the scientific community in a manuscript received on March 3rd, 2003, and published on June 1st, 2003.
Natural Sources of this compound
This compound has been primarily isolated from plant species belonging to the Vitaceae family, particularly from grapevines.
Primary Botanical Source
The original and most well-documented source of (+)-Viniferol D is the stem of the 'Kyohou' cultivar of Vitis vinifera L.[1] The 'Kyohou' grape is a popular table grape variety in Japan.
Other Reported Natural Sources
Subsequent research has also identified this compound in the roots of Vitis vinifera. The presence of this stilbenetrimer in different parts of the grapevine suggests its potential role in the plant's defense mechanisms.
Physicochemical Properties
A summary of the key physicochemical properties of (+)-Viniferol D is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C42H32O9 | [1] |
| Molecular Weight | 680.7 g/mol | |
| Appearance | Amorphous Powder | [1] |
| Optical Rotation | [α]D +101.4° (c 0.27, MeOH) | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the first isolation and characterization of (+)-Viniferol D, as reported by Takaya et al. (2003).
Plant Material
The plant material used for the initial isolation was the stems of Vitis vinifera 'Kyohou', which were collected in Wakayama Prefecture, Japan.
Extraction and Isolation Workflow
The isolation of (+)-Viniferol D involved a multi-step process of extraction and chromatographic separation. A diagram illustrating this workflow is provided below.
Caption: Isolation workflow for (+)-Viniferol D.
Detailed Methodologies
4.3.1. Extraction: The dried and powdered stems of Vitis vinifera 'Kyohou' were extracted with methanol. The resulting extract was then concentrated under reduced pressure.
4.3.2. Solvent Partitioning: The concentrated methanol extract was partitioned between ethyl acetate and water. The ethyl acetate soluble fraction, containing the stilbenoids, was collected for further purification.
4.3.3. Chromatographic Separation: The ethyl acetate fraction was subjected to a series of chromatographic steps:
-
Medium-Pressure Column Chromatography (MPCC) on Silica Gel: The crude extract was first separated on a silica gel column to yield several fractions.
-
MPCC on Reversed-Phase (C8) Silica Gel: The fraction containing this compound was further purified using reversed-phase chromatography.
-
Column Chromatography on Sephadex LH-20: This step was used for further separation based on size exclusion and polarity.
-
Preparative Thin-Layer Chromatography (TLC): The final purification was achieved using preparative TLC on silica gel plates.
4.3.4. Yield: From the ethyl acetate soluble fraction, the reported yield of (+)-Viniferol D was 21.6 mg.
Structure Elucidation
The chemical structure of (+)-Viniferol D was determined using a combination of spectroscopic techniques:
-
High-Resolution Mass Spectrometry (HR-MS): To determine the molecular formula.
-
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the connectivity of the atoms.
-
2D NMR (COSY, HMQC, HMBC): To establish the detailed correlations between protons and carbons, confirming the complex trimeric structure.
-
J-values in 1H NMR: The coupling constants were crucial in determining the relative stereochemistry of the molecule.
Biogenesis of (+)-Viniferol D
The proposed biosynthetic pathway for (+)-Viniferol D suggests that it is formed through the oxidative coupling of resveratrol units. The key precursor is believed to be (+)-ε-viniferin, a resveratrol dimer. A simplified diagram of the proposed biogenesis is presented below.
Caption: Proposed biogenesis of (+)-Viniferol D.
Biological Activity and Signaling Pathways
A comprehensive search of the scientific literature did not yield specific quantitative data on the biological activity of this compound, such as IC50 values for cytotoxicity or other bioassays. Furthermore, no studies were identified that investigated the specific signaling pathways modulated by this compound. While the broader class of stilbenoids from Vitis vinifera is known to possess a range of biological properties, including antioxidant, anti-inflammatory, and anticancer effects, the specific contributions of this compound to these activities have not been elucidated.
Therefore, the tables for quantitative data and diagrams for signaling pathways, as requested, cannot be provided at this time due to the lack of available information in the public domain.
Future Research Directions
The discovery and isolation of this compound have laid the groundwork for future investigations into its biological potential. Key areas for future research include:
-
Quantitative Bioactivity Studies: Systematic evaluation of the cytotoxic, anti-inflammatory, antioxidant, and other biological activities of purified this compound to determine its potency (e.g., IC50 values).
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms by which this compound exerts its biological effects, including the identification of specific protein targets and signaling pathways.
-
In Vivo Efficacy: Assessment of the therapeutic potential of this compound in preclinical animal models of various diseases.
-
Quantification in Natural Sources: Development of analytical methods to quantify the concentration of this compound in various cultivars of Vitis vinifera and other potential plant sources.
Conclusion
(+)-Viniferol D is a structurally unique stilbenetrimer isolated from the stems of Vitis vinifera 'Kyohou'. Its discovery has enriched the chemical diversity of natural products derived from grapevines. While the methodology for its isolation and its chemical structure are well-established, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. This presents a compelling opportunity for further research to unlock the potential therapeutic applications of this intriguing natural compound.
References
Biosynthesis of Viniferol D in Vitis vinifera: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitis vinifera (the common grapevine) is a rich source of a diverse array of stilbenoid compounds, which are plant secondary metabolites known for their wide range of biological activities, including antioxidant, cardioprotective, and anticancer properties. Among these, the resveratrol oligomers have garnered significant attention. Viniferol D, a resveratrol trimer, is a promising bioactive molecule found in grapevine tissues. This technical guide provides a comprehensive overview of the biosynthesis of this compound in Vitis vinifera, detailing the metabolic pathway, regulatory networks, quantitative data, and key experimental protocols.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound in Vitis vinifera is a multi-step process that begins with the general phenylpropanoid pathway and culminates in the oxidative oligomerization of resveratrol.
Phenylpropanoid Pathway and Stilbene Synthase Activity
The journey to this compound commences with the synthesis of its monomeric precursor, resveratrol. This process is initiated in the cytoplasm and involves several key enzymatic steps:
-
Phenylalanine Ammonia-Lyase (PAL) : Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H) : Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumaroyl-CoA Ligase (4CL) : Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Stilbene Synthase (STS) : This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the stilbene backbone, which then yields trans-resveratrol.[1]
Oxidative Oligomerization to this compound
This compound is a resveratrol trimer, meaning it is formed from three resveratrol units.[2][3] The formation of this compound from resveratrol is an oxidative process involving the coupling of resveratrol monomers. This oligomerization is catalyzed by oxidative enzymes, primarily peroxidases and laccases.[4]
Recent research has identified a specific peroxidase in Vitis vinifera, Vitis vinifera Peroxidase 4 (VvPRX4) , as a key enzyme in the oligomerization of resveratrol. VvPRX4 has been shown to catalyze the conversion of trans-resveratrol into various oligomers, including dimers and trimers.[5] The proposed mechanism involves the generation of resveratrol radicals by the peroxidase, which then undergo spontaneous coupling to form dimers and subsequently trimers like this compound. While the precise stereoselectivity of this process is still under investigation, the involvement of dirigent proteins, which are known to guide the stereoselective coupling of radicals in other plant species, has been hypothesized but not yet experimentally confirmed in the context of this compound biosynthesis.
dot
Caption: Biosynthetic pathway of this compound in Vitis vinifera.
Regulation of this compound Biosynthesis
The biosynthesis of stilbenoids, including this compound, is tightly regulated at the transcriptional level, primarily in response to biotic and abiotic stresses such as fungal infection, UV radiation, and wounding.
Transcriptional Regulation of Stilbene Synthase
The expression of the Stilbene Synthase (STS) gene is a critical control point in the pathway. Several families of transcription factors have been identified as key regulators:
-
MYB Transcription Factors : VviMYB14 and VviMYB15 are well-characterized R2R3-MYB transcription factors that directly activate the promoters of STS genes, leading to increased resveratrol production.[6][7][8]
-
WRKY Transcription Factors : VviWRKY03 and VviWRKY24 have also been shown to be involved in the regulation of STS expression. VviWRKY03 appears to act synergistically with VviMYB14 to enhance STS promoter activity.[8]
Regulation of Resveratrol Oligomerization
The specific regulatory mechanisms that control the flux of resveratrol towards the synthesis of trimers like this compound, as opposed to other oligomers or conjugates, are not yet fully elucidated. However, the expression of genes encoding oxidative enzymes such as peroxidases and laccases is also induced by stress, suggesting a coordinated regulation of the entire pathway from resveratrol synthesis to its oligomerization. The expression of VvPRX4 has been shown to be upregulated in response to elicitors like methyl jasmonate, correlating with the accumulation of resveratrol oligomers.[5]
dot
Caption: Regulatory network of this compound biosynthesis in Vitis vinifera.
Quantitative Data on this compound in Vitis vinifera
Quantitative data for this compound in Vitis vinifera is still emerging, with most studies focusing on its monomeric precursor, resveratrol, or more common dimers like ε-viniferin. However, the presence of this compound has been confirmed in various grapevine tissues, particularly in the woody parts.
| Tissue | Vitis vinifera Cultivar | Condition | This compound Concentration | Reference |
| Stem | 'Kyohou' | Not specified | Detected | [4] |
| Canes | Not specified | Not specified | Resveratrol trimers detected | [1][9] |
| Roots | Not specified | Not specified | Resveratrol trimers detected | [10] |
Note: Specific quantitative values for this compound are often not reported. The table indicates tissues where its presence has been confirmed.
Experimental Protocols
Extraction of Stilbenoids from Vitis vinifera Tissues
This protocol provides a general method for the extraction of stilbenoids, including this compound, from grapevine tissues such as stems and canes.
Materials:
-
Fresh or freeze-dried Vitis vinifera tissue (stems, canes)
-
Liquid nitrogen
-
Grinder or mortar and pestle
-
Extraction solvent: 80% ethanol or methanol
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a grinder or a pre-chilled mortar and pestle.
-
Weigh the powdered tissue and add the extraction solvent at a ratio of 1:10 (w/v).
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process on the pellet two more times.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Resuspend the dried extract in a minimal amount of 20% methanol.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the resuspended extract onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the stilbenoids with 100% methanol.
-
Evaporate the methanol and resuspend the purified extract in a known volume of methanol for HPLC analysis.
dot
Caption: Workflow for the extraction of stilbenoids from Vitis vinifera.
HPLC Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a diode array detector (DAD) or a mass spectrometer (MS).
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Elution:
A typical gradient could be:
-
0-5 min: 10% B
-
5-30 min: 10-90% B (linear gradient)
-
30-35 min: 90% B
-
35-40 min: 90-10% B (linear gradient)
-
40-45 min: 10% B
Detection:
-
DAD: Monitor at wavelengths relevant for stilbenoids, typically around 306 nm and 320 nm.
-
MS: Use electrospray ionization (ESI) in negative ion mode. The expected [M-H]⁻ for this compound (C42H30O9) is m/z 677.18.
Quantification:
Quantification of this compound requires a purified standard. A calibration curve should be generated using different concentrations of the standard.
Vitis vinifera Peroxidase 4 (VvPRX4) Enzyme Assay
This is a proposed protocol based on general peroxidase assays and the known substrates for VvPRX4.
Materials:
-
Purified recombinant VvPRX4 or a crude protein extract from Vitis vinifera tissue known to express VvPRX4.
-
Assay buffer: 50 mM sodium phosphate buffer, pH 6.5.
-
Substrate solution: trans-resveratrol dissolved in a minimal amount of DMSO and then diluted in the assay buffer to the desired final concentration (e.g., 100 µM).
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM).
-
Stop solution: 2 M perchloric acid.
-
HPLC system for product analysis.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer and the resveratrol substrate solution.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation (purified VvPRX4 or plant extract).
-
Immediately after adding the enzyme, add H₂O₂ to start the oxidative reaction.
-
Incubate the reaction for a specific time period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC (using the method described in 4.2) to identify and quantify the formation of resveratrol oligomers, including this compound.
-
A control reaction without the enzyme should be run in parallel to account for any non-enzymatic oxidation.
dot
Caption: Workflow for the VvPRX4 enzyme assay.
Conclusion and Future Perspectives
The biosynthesis of this compound in Vitis vinifera is a complex process that is intricately linked to the plant's defense response. While the upstream pathway leading to the synthesis of the resveratrol monomer is well-established, the specific enzymatic steps and regulatory networks governing the oligomerization to form this compound are areas of active research. The identification of VvPRX4 as a key enzyme in this process is a significant advancement.
Future research should focus on:
-
Quantitative analysis : More comprehensive studies are needed to quantify this compound levels in different Vitis vinifera cultivars, tissues, and under various stress conditions.
-
Enzymology : Detailed characterization of VvPRX4 and other peroxidases and laccases involved in resveratrol oligomerization will provide a deeper understanding of the catalytic mechanism and substrate specificity.
-
Regulation : Elucidating the specific transcription factors and signaling pathways that regulate the expression of genes involved in resveratrol oligomerization will be crucial for metabolic engineering efforts.
-
Stereochemistry : Investigating the role of dirigent proteins in controlling the stereoselective formation of this compound and other resveratrol oligomers.
A thorough understanding of the biosynthesis of this compound will not only provide insights into plant defense mechanisms but also pave the way for the biotechnological production of this and other bioactive stilbenoids for pharmaceutical and nutraceutical applications.
References
- 1. oeno-one.eu [oeno-one.eu]
- 2. Extraction, purification and characterization of peroxidase from Vitis vinifera wastes [cjes.guilan.ac.ir]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol stimulates AP-1-regulated gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Vitis vinifera canes, a source of stilbenoids against downy mildew | OENO One [oeno-one.eu]
- 10. Composition and Biological Activity of Vitis vinifera Winter Cane Extract on Candida Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Precursors of Viniferol D in the Stilbenoid Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viniferol D, a complex stilbenoid trimer derived from resveratrol, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the diverse family of resveratrol oligomers, understanding its biosynthetic origins is paramount for developing novel production strategies and exploring its full pharmacological potential. This technical guide provides a comprehensive overview of the precursors of this compound within the stilbenoid pathway, complete with quantitative data, detailed experimental protocols, and visual pathway representations.
The Stilbenoid Pathway: A Route to Complexity
Stilbenoids are a class of plant secondary metabolites characterized by a C6-C2-C6 carbon skeleton. The biosynthetic pathway originates from the general phenylpropanoid pathway, with resveratrol serving as the central building block for the formation of a vast array of oligomeric stilbenoids, including this compound.
The formation of these complex molecules is an oxidative process, primarily mediated by plant peroxidases and laccases. The key step involves the generation of phenoxyl radicals from resveratrol monomers. These highly reactive intermediates then undergo oxidative coupling in a variety of regio- and stereoselective manners to form dimers, trimers, and higher-order oligomers.
Direct Precursors of this compound
This compound is a resveratrol trimer, meaning it is assembled from three resveratrol units. The biosynthesis is not a linear addition of three monomers but rather a stepwise process involving the coupling of a resveratrol dimer with a resveratrol monomer.
The immediate precursors to this compound are:
-
ε-viniferin: A resveratrol dimer formed via an 8-10' oxidative coupling of two resveratrol molecules. This dimer is a critical intermediate in the biosynthesis of many higher-order resveratrol oligomers.[1]
-
Resveratrol: The fundamental monomeric unit of all stilbenoids.
The formation of this compound is therefore proposed to occur through the enzymatic oxidative coupling of ε-viniferin and a resveratrol monomer. This is supported by studies on the biosynthesis of its structural isomer, miyabenol C, which is formed through a similar mechanism.
Biosynthetic Pathway of this compound
The following diagram illustrates the key steps in the stilbenoid pathway leading to the formation of this compound.
Caption: Biosynthetic pathway of this compound from resveratrol monomers.
Quantitative Data
| Product | Precursors | Enzyme | Yield (%) | Reference |
| Miyabenol C | ε-viniferin and Resveratrol | Horseradish Peroxidase (HRP) | 3.4 | Pan et al. (as cited in Snyder & Zografos, 2012) |
| Gnetin H | ε-viniferin and Resveratrol | Horseradish Peroxidase (HRP) | 3.3 | Pan et al. (as cited in Snyder & Zografos, 2012) |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the precursors of this compound, including the synthesis of its precursor ε-viniferin and a general protocol for the enzymatic synthesis of resveratrol trimers, which can be adapted for this compound.
Synthesis of ε-viniferin (Resveratrol Dimer)
This protocol describes a biomimetic synthesis of (±)-ε-viniferin from resveratrol using N-iodosuccinimide (NIS).
Materials:
-
Resveratrol
-
N-iodosuccinimide (NIS)
-
Acetonitrile (CH3CN)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve resveratrol in acetonitrile at room temperature.
-
Add 1.1 equivalents of N-iodosuccinimide (NIS) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (±)-ε-viniferin. A yield of up to 20% can be expected.[2]
Enzymatic Synthesis of Resveratrol Trimers (this compound Analogues)
This protocol details the horseradish peroxidase (HRP)-catalyzed synthesis of resveratrol trimers from resveratrol and ε-viniferin. This method can be adapted for the targeted synthesis of this compound.
Materials:
-
trans-Resveratrol
-
(±)-ε-viniferin
-
Horseradish Peroxidase (HRP)
-
30% Hydrogen peroxide (H2O2)
-
Acetone
-
Water
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Rotary evaporator
-
Chromatography columns (ODS and silica gel)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a mixed solution of trans-resveratrol (e.g., 3000 mg, 13.2 mmol) and (±)-ε-viniferin (e.g., 1500 mg, 3.3 mmol) in acetone (e.g., 240 mL).
-
Add water (e.g., 50 mL) to the solution under stirring at room temperature.
-
Slowly add a solution of HRP (e.g., 10.0 mg) in water (e.g., 30 mL).
-
Stir the reactant for 5 minutes.
-
Add 30% H2O2 (e.g., 1.4 mL) to the reaction mixture.
-
Continue stirring for another 7 hours at room temperature.
-
Suspend the final reaction mixture in water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4 for 24 hours.
-
Concentrate the organic layer in vacuo to obtain a residue.
-
Subject the residue to column chromatography over Octadecyl-silica (ODS), eluting with a gradient of increasing methanol in water (15-100%) to provide fractions.
-
Further purify the fractions containing trimers using silica gel column chromatography and semi-preparative HPLC to isolate the desired resveratrol trimers.
Workflow for Enzymatic Synthesis:
Caption: Workflow for the enzymatic synthesis of resveratrol trimers.
Isolation of (+)-Viniferol D from Vitis vinifera
(+)-Viniferol D has been successfully isolated from the stems of Vitis vinifera 'Kyohou'.[2] While a detailed step-by-step protocol from the original source is not publicly available, a general procedure for the isolation of stilbenoids from grape stems can be outlined as follows.
Materials:
-
Dried stems of Vitis vinifera 'Kyohou'
-
Solvents for extraction (e.g., ethanol, ethyl acetate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)
-
NMR spectrometer for structural elucidation
General Isolation Procedure:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol or ethyl acetate, to obtain a crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography on silica gel. A solvent gradient (e.g., from hexane to ethyl acetate to methanol) is used to separate the components based on their polarity.
-
Purification: Fractions containing compounds with similar TLC profiles to known stilbenoids are further purified using repeated column chromatography and/or preparative/semi-preparative HPLC.
-
Characterization: The purified compound is identified as (+)-Viniferol D through spectroscopic analysis, primarily 1H NMR, 13C NMR, and mass spectrometry, and by comparison with published data.
Conclusion
The biosynthesis of this compound is a fascinating example of the chemical diversity generated by the stilbenoid pathway. With resveratrol as the foundational unit and ε-viniferin as a key dimeric intermediate, the enzymatic machinery of plants constructs this complex trimer through oxidative coupling. The provided experimental protocols for the synthesis of its precursor and the general enzymatic synthesis of resveratrol trimers offer a solid foundation for researchers to produce and study this compound and its analogs. Further research to elucidate the specific enzymes and their mechanisms in Vitis vinifera will be crucial for optimizing the production of this promising bioactive compound for potential applications in drug development and human health.
References
The Untapped Potential of Grape Stems: An In-depth Technical Guide to the Natural Occurrence of Viniferol D
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence of Viniferol D, a promising stilbenoid trimer found in grape stems (Vitis vinifera). As the pharmaceutical and nutraceutical industries increasingly turn to natural sources for novel therapeutic agents, byproducts of viticulture, such as grape stems, are emerging as a valuable reservoir of bioactive compounds. This document provides a comprehensive overview of the current scientific knowledge on this compound in this specific botanical matrix, with a focus on quantitative data, experimental protocols, and potential biological significance.
Quantitative Analysis of Stilbenoids in Grape Stems
While research has confirmed the presence of this compound in grape stems, specific quantitative data for this compound remains limited in the existing literature. Most studies focus on the more abundant stilbenoids, such as resveratrol and its dimer, ε-viniferin. To provide a comparative context, the following table summarizes the concentrations of major stilbenoids, including ε-viniferin, found in grape stems from various cultivars. The presence of this compound, a resveratrol trimer, has been qualitatively confirmed in grape stem extracts.[1]
| Grape Cultivar | Compound | Concentration (mg/g of dry weight) | Analytical Method | Reference |
| Tinta Roriz | ε-viniferin | 2.94 ± 0.16 | HPLC-DAD | [2] |
| Touriga Nacional | ε-viniferin | 4.21 ± 0.25 | HPLC-DAD | [2] |
| Castelão | ε-viniferin | 3.87 ± 0.21 | HPLC-DAD | [2] |
| Syrah | ε-viniferin | 5.82 ± 0.37 | HPLC-DAD | [2] |
| Fernão Pires | ε-viniferin | 3.15 ± 0.18 | HPLC-DAD | [2] |
| Arinto | ε-viniferin | 4.55 ± 0.29 | HPLC-DAD | [2] |
| Pinot Noir | trans-resveratrol | 3.45 | Not Specified | [3] |
| Pinot Noir | ε-viniferin | 1.30 | Not Specified | [3] |
| Mandilaria (Red) | trans-resveratrol | 0.266 | HPLC | [3] |
| Mandilaria (Red) | ε-viniferin | 0.476 | HPLC | [3] |
| Asyrtiko (White) | trans-resveratrol | Not Reported | HPLC | [3] |
| Asyrtiko (White) | ε-viniferin | Not Reported | HPLC | [3] |
Experimental Protocols for Extraction and Analysis
The isolation and quantification of this compound and other stilbenoids from grape stems require a multi-step process involving extraction, purification, and sophisticated analytical techniques.
Extraction of Stilbenoids from Grape Stems
A common method for extracting stilbenoids from grape stems is Ultrasound-Assisted Extraction (UAE), which offers a rapid and efficient alternative to traditional maceration.
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Grape stems are lyophilized (freeze-dried) to a constant weight and then ground into a fine powder.
-
Solvent System: An 80% ethanol in water (v/v) solution is typically used as the extraction solvent.[4][5]
-
Extraction Parameters:
-
Sample-to-Solvent Ratio: A ratio of 1:20 to 1:50 (g/mL) is commonly employed.
-
Temperature: The extraction is performed at an elevated temperature, typically around 75°C.[4][5][6]
-
Sonication: A high-intensity ultrasound probe is used to sonicate the mixture for a short duration, usually around 10-15 minutes.[4][5][6]
-
-
Post-Extraction: The resulting extract is centrifuged or filtered to remove solid plant material. The supernatant can then be directly analyzed or subjected to further purification steps.
Caption: Workflow for stilbenoid extraction from grape stems.
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and often with Mass Spectrometry (MS) is the gold standard for the identification and quantification of stilbenoids.
Protocol: HPLC-DAD/MS Analysis
-
Chromatographic System: A reverse-phase HPLC system is used.
-
Column: A C18 column is typically employed for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution is performed using a mixture of acidified water (e.g., with formic acid) as mobile phase A and an organic solvent like methanol or acetonitrile as mobile phase B.
-
Detection:
-
DAD: The Diode-Array Detector is set to monitor specific wavelengths characteristic of stilbenoids (e.g., 306 nm or 320 nm).
-
MS/MS: Mass spectrometry provides structural information and confirmation of the identity of the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, precursor ions at m/z 679.197 can be monitored.
-
-
Quantification: The concentration of each stilbenoid is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using pure standards.
Hypothetical Signaling Pathway of this compound
Direct research on the specific signaling pathways modulated by this compound is currently unavailable. However, based on the known biological activities of other stilbenoids, particularly the structurally related dimer ε-viniferin, a hypothetical signaling pathway can be proposed. Epsilon-viniferin has demonstrated anti-inflammatory and antioxidant properties. This suggests that this compound may exert its effects through similar mechanisms, such as the modulation of inflammatory and oxidative stress pathways.
The following diagram illustrates a hypothetical pathway where this compound could inhibit the NF-κB signaling pathway, a key regulator of inflammation. This proposed mechanism requires experimental validation.
Caption: Hypothetical anti-inflammatory pathway of this compound.
Conclusion and Future Directions
Grape stems represent a promising and sustainable source of bioactive stilbenoids, including the trimer this compound. While the presence of this compound has been established, further research is critically needed to quantify its concentration in various grape cultivars and under different viticultural conditions. The development of validated analytical methods specific for this compound is essential for its standardization in future applications.
Furthermore, the elucidation of the specific biological activities and molecular mechanisms of action of this compound is a key area for future investigation. The proposed anti-inflammatory pathway serves as a starting point for more in-depth studies. Unraveling the therapeutic potential of this compound could lead to the development of novel drugs and functional foods, adding significant value to a previously underutilized agricultural byproduct.
References
- 1. Valorisation of Grape Stems as a Source of Phenolic Antioxidants by Using a Sustainable Extraction Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. citab.utad.pt [citab.utad.pt]
- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
Spectroscopic and Structural Elucidation of Viniferol D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viniferol D is a complex stilbenoid, a resveratrol trimer, that has garnered interest within the scientific community for its potential biological activities. As a member of the diverse family of oligostilbenes found in various plant species, particularly in grapevines (Vitis vinifera), this compound represents a challenging and intriguing subject for natural product chemistry and drug discovery. Its intricate, three-dimensional structure necessitates a comprehensive analytical approach for unequivocal identification and characterization. This technical guide provides an in-depth overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support research and development efforts.
Physicochemical and Mass Spectrometry Data
(+)-Viniferol D, a new stilbenetrimer, was first isolated from the stems of Vitis vinifera 'Kyohou'.[1] Its molecular formula was determined to be C₄₂H₃₂O₉ by high-resolution fast atom bombardment mass spectrometry (HR-FABMS).[1] The optical rotation, a key physical property for this chiral molecule, was reported as [α]D +101.4° (c 0.27, MeOH).[1]
Mass spectrometry data is critical for confirming the molecular weight and elemental composition of this compound. The precursor ion observed in mass spectrometric analysis is a key identifier for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₄₂H₃₂O₉ | [1] |
| Molecular Weight | 680.70 g/mol | Calculated |
| Precursor Ion (m/z) | 679.197 | [1] |
| Ionization Mode | Positive Ion Mode | Inferred |
| Optical Rotation | [α]D +101.4° (c 0.27, MeOH) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural elucidation of this compound heavily relies on one- and two-dimensional NMR spectroscopy. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the determination of its complex connectivity and stereochemistry. The following tables summarize the reported NMR data for this compound. The ¹³C NMR data for this compound is noted to be very similar to that of (+)-ampelopsin C.[1]
¹H NMR Spectral Data
| Proton | Chemical Shift (δ) in acetone-d₆ (ppm) | Coupling Constant (J) in Hz | Chemical Shift (δ) in methanol-d₄ (ppm) | Coupling Constant (J) in Hz |
| H-2a, 6a | 7.23 (2H, d) | 8.8 | 7.10 (2H, d) | 8.8 |
| H-3a, 5a | Not explicitly reported | Not explicitly reported | 6.69 (2H, d) | 8.8 |
| H-2b, 6b | Not explicitly reported | Not explicitly reported | 6.94 (2H, d) | 8.8 |
| H-3b, 5b | Not explicitly reported | Not explicitly reported | 6.52 (2H, d) | 8.8 |
| H-2c, 6c | Not explicitly reported | Not explicitly reported | 6.69 (2H, d) | 8.8 |
| H-3c, 5c | Not explicitly reported | Not explicitly reported | 6.54 (2H, d) | 8.8 |
| Aromatic (m-coupled) | Not explicitly reported | Not explicitly reported | 6.25 (1H, d) | 2.2 |
| Aromatic (m-coupled) | Not explicitly reported | Not explicitly reported | 6.41 (1H, d) | 2.2 |
| Aromatic (AX₂) | Not explicitly reported | Not explicitly reported | 6.30 (2H, d) | 2.2 |
| Aromatic (AX₂) | Not explicitly reported | Not explicitly reported | 6.11 (1H, t) | 2.2 |
| Aromatic (s) | Not explicitly reported | Not explicitly reported | 5.99 (1H, s) | - |
| H-7a | Not explicitly reported | Not explicitly reported | 6.02 (1H, d) | 2.9 |
| H-8a | 4.27 (1H, d) | 2.9 | 4.27 (1H, d) | 2.9 |
| H-7b | Not explicitly reported | Not explicitly reported | 5.12 (1H, br s) | - |
| H-8b | Not explicitly reported | Not explicitly reported | 4.18 (1H, d) | 11.7 |
| H-8c | Not explicitly reported | Not explicitly reported | 2.87 (1H, dd) | 11.7, 9.9 |
| H-7c | Not explicitly reported | Not explicitly reported | 4.30 (1H, d) | 9.9 |
Note: The complete assignment of all protons was not available in the searched resources. The data is compiled from snippets of the original publication by Takaya et al. (2003).[1]
¹³C NMR Spectral Data
The complete ¹³C NMR data table for this compound was not explicitly available in the searched resources. The original publication states that the ¹³C NMR data of this compound are "certainly very close to those of (+)-ampelopsin C".[1] For reference and comparative purposes, researchers should consult publications detailing the spectroscopic data of (+)-ampelopsin C and other related stilbene trimers.
Experimental Protocols
Isolation and Purification of (+)-Viniferol D
The isolation of (+)-Viniferol D from the stems of Vitis vinifera 'Kyohou' involves a multi-step extraction and chromatographic purification process.[1]
-
Extraction: The plant material is first extracted with methanol (MeOH).
-
Solvent Partitioning: The resulting extract is then partitioned with ethyl acetate (EtOAc) to separate compounds based on their polarity.
-
Chromatography: The EtOAc soluble fraction is subjected to a series of chromatographic techniques for further purification.
-
Silica Gel Chromatography: Initial fractionation is performed on a silica gel column.
-
Reversed-Phase Chromatography: Further separation is achieved using reversed-phase silica gel (C-8).
-
Size-Exclusion Chromatography: Sephadex LH-20 column chromatography is used to separate molecules based on their size.
-
Preparative Thin-Layer Chromatography (TLC): The final purification step involves preparative TLC to yield pure (+)-Viniferol D.[1]
-
Spectroscopic Analysis
The structural elucidation of the purified compound is performed using standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The solvent used for analysis is typically deuterated methanol (methanol-d₄) or deuterated acetone (acetone-d₆).[1] Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are employed to establish the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry, specifically Fast Atom Bombardment (FAB-MS), is used to determine the exact mass and molecular formula of the compound.[1]
-
Optical Rotation: The specific rotation is measured using a polarimeter to determine the chiroptical properties of the molecule.[1]
Mandatory Visualization
The following diagram illustrates the general workflow for the isolation and structural characterization of this compound.
Caption: Workflow for the isolation and characterization of this compound.
Since no specific signaling pathways for this compound were identified in the search results, a diagram for a signaling pathway is not included. The provided diagram focuses on the experimental workflow as per the core requirements.
References
Viniferol D: A Technical Overview of its Physicochemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viniferol D is a complex polyphenolic compound classified as a stilbenetrimer, a resveratrol oligomer. First isolated from the stems of the grapevine Vitis vinifera 'Kyohou', it represents a class of natural products of significant interest to the scientific community.[1][2] Stilbenoids, in general, are recognized for a wide array of biological activities, and their oligomeric forms often exhibit unique and potent effects. This technical guide provides a detailed summary of the known physicochemical properties of (+)-Viniferol D, methodologies for its isolation and analysis, and insights into its potential therapeutic applications, particularly as an antiviral agent.
Physicochemical Properties of this compound
This compound is a white amorphous powder.[1] Its structural complexity, arising from the oxidative coupling of three resveratrol units, results in distinct chemical and physical characteristics. The quantitative properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₂H₃₂O₉ | [1] |
| Molecular Weight | 680.7 g/mol | [1] |
| Appearance | White Amorphous Powder | [1] |
| Purity | >97% (as per commercial suppliers) | |
| CAS Number | 625096-18-6 | |
| Optical Rotation | [α]D²⁵ +89.5° (c 0.33, MeOH) | [1] |
| Melting Point | Not reported in available literature. | |
| Solubility | Soluble in methanol, acetone, ethyl acetate. Poorly soluble in water. | Inferred from isolation protocols[1] and general stilbenoid properties. |
Spectroscopic Data for Structural Elucidation
The structure of this compound was determined through extensive spectroscopic analysis, primarily High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.
Mass Spectrometry (MS)
-
Technique: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS).
-
Result: The analysis established the molecular formula as C₄₂H₃₂O₉, consistent with a resveratrol trimer.[1]
¹H-NMR Spectroscopy
The ¹H-NMR spectrum provides the foundational data for the structural assignment of this compound. The spectrum was recorded in Methanol-d₄. The detailed assignments reveal the presence of three distinct resveratrol units and their complex linkages, including a characteristic dihydrobenzofuran moiety and a bicyclo[5.3.0]decane ring system.[1]
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz |
| H-2a, 6a | 7.10 | d, J = 8.8 |
| H-3a, 5a | 6.69 | d, J = 8.8 |
| H-7a | 6.02 | d, J = 2.9 |
| H-8a | 4.27 | d, J = 2.9 |
| H-12a, 14a | 6.30 | d, J = 2.2 |
| H-16a | 6.11 | t, J = 2.2 |
| H-2b, 6b | 6.94 | d, J = 8.8 |
| H-3b, 5b | 6.52 | d, J = 8.8 |
| H-7b | 5.12 | br s |
| H-8b | 4.18 | d, J = 11.7 |
| H-12b | 6.25 | d, J = 2.2 |
| H-14b | 6.41 | d, J = 2.2 |
| H-2c, 6c | 6.69 | d, J = 8.8 |
| H-3c, 5c | 6.54 | d, J = 8.8 |
| H-7c | 4.30 | d, J = 9.9 |
| H-8c | 2.87 | dd, J = 11.7, 9.9 |
| H-11c | 5.99 | s |
Data sourced from Takaya et al., HETEROCYCLES, Vol. 60, No. 6, 2003.[1]
Experimental Protocols
Isolation and Purification of (+)-Viniferol D
The following protocol is based on the methodology described by Takaya et al. for the first isolation of this compound from the stems of Vitis vinifera 'Kyohou'.[1]
-
Extraction:
-
Air-dried and chipped stems of Vitis vinifera 'Kyohou' are extracted with acetone at room temperature.
-
The acetone extract is concentrated under reduced pressure to yield a crude residue.
-
The residue is then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble portion, containing the stilbenoids, is retained.
-
-
Initial Chromatographic Separation:
-
The EtOAc-soluble fraction is subjected to column chromatography on silica gel.
-
Elution is performed with a stepwise gradient of increasing methanol (MeOH) in chloroform (CHCl₃). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Purification by Sephadex Column:
-
Fractions containing this compound are combined and further purified by column chromatography on Sephadex LH-20.
-
The column is eluted with a suitable solvent mixture, such as CHCl₃-MeOH (1:1), to separate compounds based on size and polarity.
-
-
Reversed-Phase Chromatography:
-
Further purification is achieved using reversed-phase (C8) silica gel column chromatography.
-
A gradient of MeOH in water is used as the mobile phase to separate closely related stilbenoids.
-
-
Final Purification by Preparative TLC:
-
The final purification step involves preparative Thin Layer Chromatography (TLC).
-
The semi-purified fraction is applied to a silica gel plate and developed with a solvent system like CHCl₃-MeOH-H₂O.
-
The band corresponding to this compound is scraped from the plate and the compound is eluted from the silica with a polar solvent (e.g., acetone or methanol) to yield pure, amorphous (+)-Viniferol D.
-
Representative Protocol: Anti-Hepatitis C Virus (HCV) NS3 Helicase Inhibition Assay
While this compound is suggested to possess anti-HCV activity, specific studies detailing its mechanism are not widely available. However, related oligostilbenoids have been shown to inhibit the HCV NS3 helicase, a crucial enzyme for viral replication. The following is a representative protocol for such an assay.
-
Assay Principle: The assay measures the ability of a compound to inhibit the unwinding of a double-stranded RNA (dsRNA) substrate by the HCV NS3 helicase enzyme. This is often detected using a fluorescence resonance energy transfer (FRET)-based method.
-
Materials:
-
Recombinant HCV NS3 helicase domain.
-
FRET-based RNA substrate: A short dsRNA oligonucleotide with a fluorescent reporter (e.g., FAM) on one strand and a quencher (e.g., TAMRA) on the other. In its double-stranded form, the quencher suppresses the reporter's fluorescence.
-
Assay Buffer: Typically contains Tris-HCl, NaCl, MgCl₂, DTT, and ATP.
-
This compound stock solution (dissolved in DMSO).
-
Microplate reader capable of fluorescence detection.
-
-
Procedure:
-
In a 96-well or 384-well microplate, add the assay buffer.
-
Add serial dilutions of this compound (or control inhibitor) to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Add the FRET-labeled dsRNA substrate to all wells and incubate briefly.
-
Initiate the reaction by adding the NS3 helicase enzyme to the wells (except the no-enzyme control).
-
Immediately begin monitoring the increase in fluorescence intensity over time at the appropriate excitation/emission wavelengths for the fluorophore. As the helicase unwinds the dsRNA, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of this compound.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Visualizations
The following diagrams illustrate key workflows and proposed mechanisms related to this compound.
Caption: Workflow for the isolation and purification of (+)-Viniferol D.
Caption: Proposed mechanism of anti-HCV action for this compound.
References
Viniferol D and its relation to resveratrol oligomers
An In-depth Technical Guide to Viniferol D and its Relation to Resveratrol Oligomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring stilbenoid, specifically a resveratrol trimer, that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the diverse family of resveratrol oligomers, this compound is biosynthetically derived from the oxidative coupling of resveratrol monomers. These oligomers are recognized for a wide array of biological effects, including antioxidant, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of this compound, its chemical nature, its relationship to other resveratrol oligomers, and the current state of research into its biological activities and mechanisms of action.
Chemical Structure and Properties
This compound is a complex polyphenol with a molecular formula of C₄₂H₃₂O₉ and a molecular weight of 680.70.[1] It was first isolated from the stems of the 'Kyohou' cultivar of Vitis vinifera (grapevine).[2] The structure of (+)-Viniferol D features a unique bicyclo[5.3.0]decane ring system, which distinguishes it from other resveratrol trimers.[2]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₂H₃₂O₉ | [1] |
| Molecular Weight | 680.70 g/mol | [1] |
| IUPAC Name | (3S,4S,4aR,5R,9bR,10S)-4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[3][4]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol | [1] |
| Natural Source | Stems of Vitis vinifera cv. 'Kyohou' | [2] |
| Appearance | Powder | [1] |
Relation to Resveratrol Oligomers and Biosynthesis
Resveratrol oligomers are a class of polyphenolic compounds formed by the oxidative coupling of two or more resveratrol units.[5][6] This polymerization can result in a vast array of structurally diverse molecules, including dimers, trimers, tetramers, and higher-order oligomers.[5][6] The biosynthesis of these compounds is a plant defense mechanism against pathogens and environmental stress.[7]
The formation of resveratrol oligomers is believed to proceed through the enzymatic oxidation of resveratrol, leading to the generation of phenoxy radicals. These radicals then undergo regioselective coupling to form various oligomeric structures.[8] The specific enzymes involved are thought to be peroxidases and laccases.[7] The structural diversity of resveratrol oligomers arises from the different possible connection points between the resveratrol units.
Diagram 1: Biosynthesis of Resveratrol Oligomers
Caption: Oxidative coupling of resveratrol to form oligomers.
Biological Activities and Quantitative Data
While specific quantitative data for the biological activities of isolated this compound are scarce in the currently available literature, studies on stilbenoid-rich extracts from Vitis vinifera stems and other purified resveratrol oligomers provide insights into its potential therapeutic effects.
Cytotoxic Activity
Extracts from Vitis vinifera stems, which contain a mixture of stilbenoids including resveratrol oligomers, have demonstrated cytotoxic effects against various cancer cell lines.[9] Although specific IC₅₀ values for this compound are not available, data for other resveratrol trimers and related compounds have been reported.
Table 2: Cytotoxicity of Resveratrol Oligomers and Stilbenoid-Rich Extracts
| Compound/Extract | Cell Line | Activity | IC₅₀ Value | Reference |
| trans-Gnetin H (stilbene dimer) | DU-145 (prostate cancer) | Cytotoxicity | 4.89–8.61 μM | [10] |
| cis-Gnetin H (stilbene dimer) | MDA-MB-231 (breast cancer) | Cytotoxicity | 4.89–8.61 μM | [10] |
| Suffruticosol E (stilbene trimer) | DU-145 (prostate cancer) | Cytotoxicity | 4.89–8.61 μM | [10] |
| Vitis vinifera Stem Ethyl Acetate Extract | HCT-116 (colorectal cancer) | Cytotoxicity | 12.5 µg/mL | [9] |
Anti-inflammatory Activity
Stilbenoids are known to possess anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[11] While direct data for this compound is not available, extracts rich in resveratrol oligomers have shown significant anti-inflammatory effects.
Table 3: Anti-inflammatory Activity of Stilbenoid-Rich Extracts
| Extract | Assay | IC₅₀ Value | Reference |
| Vitis vinifera Stem Ethyl Acetate Extract | 15-lipoxygenase inhibition | 26.6 µg/mL | [9] |
Antioxidant Activity
The antioxidant capacity of resveratrol and its oligomers is a well-documented phenomenon. These compounds can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.
Table 4: Antioxidant Activity of Resveratrol Oligomers and Stilbenoid-Rich Extracts
| Compound/Extract | Assay | IC₅₀ Value | Reference |
| Wenchowenol (resveratrol trimer) | DPPH radical scavenging | 43 μM | [12] |
| Vitis vinifera Stem Ethyl Acetate Extract | DPPH radical scavenging | 42.5 µg/mL | [9] |
Signaling Pathways Modulated by Stilbenoids
While the specific signaling pathways modulated by this compound have not been elucidated, research on resveratrol and other stilbenoids provides a framework for its potential mechanisms of action. Key pathways implicated in the biological activities of stilbenoids include:
-
NF-κB Signaling Pathway: Stilbenoids have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory and pro-survival genes.[11]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) cascades (including ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis. Stilbenoids can modulate these pathways to exert their anticancer and anti-inflammatory effects.[11]
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival and proliferation. Some stilbenoids have been found to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[3][4]
Diagram 2: General Signaling Pathways Modulated by Stilbenoids
Caption: Overview of key signaling pathways targeted by stilbenoids.
Experimental Protocols
General Workflow for Isolation and Characterization
Diagram 3: Experimental Workflow for Stilbenoid Isolation
Caption: General workflow for isolating stilbenoids from grapevine stems.
Methodological Details from Literature
-
Extraction: Dried and powdered grapevine stems are typically extracted with a polar solvent such as 80% ethanol.[13]
-
Fractionation: The crude extract is often subjected to liquid-liquid partitioning, for example, with ethyl acetate, to enrich the phenolic fraction.[9]
-
Chromatography: The enriched fraction is then subjected to various chromatographic techniques for separation.
-
Column Chromatography: Silica gel and Sephadex LH-20 are commonly used stationary phases for the initial separation of compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique is employed for the final purification of individual compounds like this compound.[8]
-
-
Structural Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) and high-resolution mass spectrometry (HR-MS) are used to determine the molecular weight and elemental composition.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure and stereochemistry of the molecule.[8]
-
Conclusion and Future Directions
This compound, a resveratrol trimer from Vitis vinifera stems, represents a promising lead compound for drug discovery due to its classification within the pharmacologically active family of resveratrol oligomers. While current research points towards its potential cytotoxic, anti-inflammatory, and antioxidant activities, a significant knowledge gap exists regarding the specific biological effects and quantitative data for the purified compound. Future research should focus on the targeted isolation of this compound in sufficient quantities to enable comprehensive biological screening. Elucidating its specific molecular targets and its effects on key signaling pathways will be crucial for understanding its mechanism of action and for the development of potential therapeutic applications. The synthesis of this compound and its analogs could also open up new avenues for structure-activity relationship studies and the optimization of its pharmacological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity and apoptotic cell death induced by Vitis vinifera peel and seed extracts in A431 skin cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitis vinifera (Vine Grape) as a Valuable Cosmetic Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chiroptical and potential in vitro anti-inflammatory properties of viniferin stereoisomers from grapevine (Vitis vinifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Vitis vinifera L. Leaves as a Source of Phenolic Compounds with Anti-Inflammatory and Antioxidant Potential [mdpi.com]
- 12. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Viniferol® – Actichem [actichem.net]
In Silico Prediction of Viniferol D Bioactivity: A Technical Guide for Drug Discovery Professionals
Executive Summary
Viniferol D, a complex resveratrol trimer found in Vitis vinifera, represents a promising yet underexplored natural product with potential therapeutic applications. As with many complex natural compounds, the elucidation of its bioactivity and mechanism of action can be accelerated through in silico methodologies. This technical guide provides a comprehensive overview of a computational workflow for predicting the bioactivity of this compound. It is intended for researchers, scientists, and drug development professionals interested in leveraging computational tools for the analysis of novel bioactive compounds. This document outlines detailed protocols for molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, presents a hypothesized signaling pathway, and summarizes relevant quantitative bioactivity data for related compounds to serve as a benchmark for future studies.
Introduction
Resveratrol and its oligomers, including dimers, trimers, and tetramers, are a well-studied class of polyphenols known for their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This compound, a resveratrol trimer, is structurally complex, suggesting the potential for novel bioactivities and mechanisms of action. However, the scarcity of this compound from natural sources and the complexity of its synthesis make traditional high-throughput screening challenging. In silico approaches offer a rapid and cost-effective alternative to predict its biological targets, understand its pharmacokinetic properties, and guide further experimental validation.
This guide details a systematic in silico approach to characterize the bioactivity of this compound, providing a framework for its investigation as a potential therapeutic agent.
In Silico Bioactivity Prediction Workflow
The following workflow outlines a logical sequence of computational experiments for the prediction of this compound's bioactivity.
Caption: In Silico Workflow for this compound Bioactivity Prediction.
Experimental Protocols
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in identifying potential biological targets and understanding the molecular basis of interaction.
Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or generate it using a molecular modeling software.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
Save the prepared ligand in a suitable format (e.g., .pdbqt for AutoDock).
-
-
Protein Target Preparation:
-
Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the protein structure.
-
Add polar hydrogens and assign partial charges (e.g., Kollman charges).
-
Define the binding site by specifying the coordinates of the active site or by using a grid box that encompasses the entire protein for blind docking.
-
Save the prepared protein in a compatible format (e.g., .pdbqt).
-
-
Docking Simulation:
-
Use a molecular docking program such as AutoDock Vina.
-
Define the search space (grid box) covering the binding site of the protein.
-
Set the exhaustiveness of the search to control the computational effort.
-
Run the docking simulation to generate multiple binding poses of this compound within the protein's active site.
-
-
Analysis of Results:
-
Analyze the docking results based on the binding energy scores (kcal/mol) and the root-mean-square deviation (RMSD) of the poses.
-
Visualize the top-ranked binding poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein using software like PyMOL or Discovery Studio.
-
ADMET Prediction
ADMET prediction is crucial for evaluating the drug-likeness of a compound by assessing its pharmacokinetic and toxicological properties.
Protocol:
-
Input Molecular Structure:
-
Provide the 2D or 3D structure of this compound in a compatible format (e.g., SMILES, SDF) to an ADMET prediction server or software (e.g., SwissADME, pkCSM, ADMETlab).
-
-
Prediction of Physicochemical Properties:
-
Calculate key descriptors such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and aqueous solubility.
-
-
Pharmacokinetic Prediction:
-
Absorption: Predict human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status.
-
Distribution: Predict blood-brain barrier (BBB) penetration, plasma protein binding, and volume of distribution (VDss).
-
Metabolism: Predict cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Predict total clearance and renal organic cation transporter (OCT2) substrate status.
-
-
Toxicity Prediction:
-
Predict potential toxicities such as AMES toxicity (mutagenicity), hepatotoxicity, and hERG (human Ether-à-go-go-Related Gene) inhibition.
-
-
Drug-Likeness Evaluation:
-
Assess the compound's compliance with established rules like Lipinski's Rule of Five, Ghose's filter, and Veber's rule to evaluate its potential as an orally bioavailable drug.
-
Hypothesized Signaling Pathway: TLR4/NF-κB/STAT
Resveratrol and its oligomers have been reported to modulate inflammatory pathways.[1] A plausible mechanism of action for this compound could involve the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade, which plays a critical role in inflammation.
Caption: Hypothesized TLR4/NF-κB/STAT Signaling Pathway Modulation by this compound.
Quantitative Bioactivity Data
| Compound | Bioactivity | Assay | IC50/Value | Reference |
| Vateriferol (trimer) | Acetylcholinesterase (AChE) Inhibition | In vitro enzyme assay | 8.4 ± 0.2 µM | [2] |
| α-viniferin (trimer) | Antibacterial (S. aureus) | Minimum Inhibitory Concentration (MIC) | 25-75 µmol/L | [3] |
| Hemsleyanol D (trimer) | Anti-herpetic (HSV-2) | In vitro antiviral assay | 3.8 ± 0.2 µmol/L | [3] |
| Peracetylated pallidol (dimer) | Cytotoxicity (KB cells) | In vitro cell viability assay | 1.6 µM | [4] |
| Resveratrol | Inhibition of erlotinib metabolism | In vitro microsomal assay | 4.03 µM | [5] |
| Resveratrol Derivative 17 | Anticancer (OECM-1 cells) | In vitro cell viability assay | 16.38 ± 0.10 µM | [6] |
Conclusion
The in silico methodologies outlined in this technical guide provide a robust framework for the initial assessment of this compound's bioactivity. By combining molecular docking to identify potential protein targets with ADMET prediction to evaluate its drug-like properties, researchers can efficiently generate hypotheses about its mechanism of action and therapeutic potential. The hypothesized modulation of the TLR4 signaling pathway offers a specific avenue for experimental validation. While the lack of direct experimental data for this compound necessitates a predictive approach, the provided protocols and comparative data for related compounds offer a solid foundation for future research. The successful application of this in silico workflow will undoubtedly accelerate the translation of this promising natural product from a laboratory curiosity to a potential clinical candidate.
References
- 1. Resveratrol mitigates lipopolysaccharide- and Aβ-mediated microglial inflammation by inhibiting the TLR4/NF-κB/STAT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bioactive Resveratrol Trimer from the Stem Bark of the Sri Lankan Endemic Plant Vateria copallifera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Resveratrol Oligomers for the Prevention and Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Viniferol D from Vitis vinifera
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viniferol D is a recently discovered stilbenetrimer found in Vitis vinifera (grapevine).[1] As a member of the stilbenoid family, which includes the well-studied resveratrol, this compound is of significant interest for its potential biological activities and therapeutic applications. Stilbenoids are known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and potential anticancer properties. These compounds are synthesized by plants in response to stress, such as microbial infections or UV radiation. This document provides detailed protocols for the extraction, isolation, and purification of this compound from Vitis vinifera stems, enabling further research into its bioactivity and potential for drug development.
Data Presentation
The following tables summarize the key quantitative data associated with the isolation and characterization of stilbenoids from Vitis vinifera. While specific quantitative data for this compound is not extensively available in the literature, the data for related, more abundant stilbenoids are presented for reference and comparison.
Table 1: Extraction Yields of Stilbenoids from Vitis vinifera cv. Pinot Noir Grape Cane
| Compound | Extraction Yield (mg/g dry weight) |
| trans-Resveratrol | 3.45 ± 0.04 |
| trans-ε-Viniferin | 1.30 ± 0.07 |
Source: Adapted from a study on phytochemicals from grape cane waste.
Table 2: Purity of Resveratrol Dimers Purified by Counter-Current Chromatography
| Compound | Purity (%) |
| trans-ε-Viniferin | 93.2 |
| trans-δ-Viniferin | 97.5 |
Source: Determined by High-Performance Liquid Chromatography (HPLC) analysis.[2]
Table 3: Spectroscopic Data for Identification of this compound
| Analytical Method | Observed Data |
| Mass Spectrometry (MS/MS) | Precursor ion [M-H]⁻ at m/z 679.197 |
Source: Data reported for resveratrol trimers, including (+)-Viniferol D, from Vitis vinifera stems.[1]
Experimental Protocols
This section outlines the detailed methodologies for the isolation and purification of this compound from Vitis vinifera stems.
Plant Material Collection and Preparation
-
Source: Stems of Vitis vinifera (e.g., 'Kyohou' variety) are a known source of this compound.[1] Grape canes, a waste product from vineyards, are also a rich source of stilbenoids.
-
Collection: Collect fresh grapevine stems or canes during the dormant season (winter pruning) for optimal stilbenoid content.
-
Preparation:
-
Wash the collected stems thoroughly with deionized water to remove any surface contaminants.
-
Air-dry the stems at room temperature in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grind the dried stems into a fine powder using a laboratory mill.
-
Store the powdered material in an airtight container at -20°C to prevent degradation of the phenolic compounds.
-
Extraction of Crude Stilbenoid Mixture
This protocol describes a solid-liquid extraction method to obtain a crude extract enriched with stilbenoids, including this compound.
-
Materials:
-
Powdered Vitis vinifera stems
-
80% Ethanol (v/v) in deionized water
-
Orbital shaker
-
Centrifuge
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
-
-
Procedure:
-
Weigh 100 g of the dried, powdered grapevine stems.
-
Suspend the powder in 1 L of 80% ethanol.
-
Macerate the mixture on an orbital shaker at room temperature for 24 hours in the dark.
-
Separate the extract from the plant material by centrifugation at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the plant residue two more times to ensure maximum recovery of stilbenoids.
-
Pool the supernatants from all three extractions.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the ethanol.
-
Freeze the resulting aqueous extract and lyophilize to obtain a dry crude extract powder.
-
Store the crude extract at -20°C until further purification.
-
Fractionation of the Crude Extract
The crude extract is fractionated using liquid-liquid partitioning to separate compounds based on their polarity.
-
Materials:
-
Lyophilized crude extract
-
Deionized water
-
n-Hexane
-
Ethyl acetate
-
Separatory funnel
-
-
Procedure:
-
Dissolve 10 g of the crude extract in 200 mL of deionized water.
-
Transfer the aqueous solution to a 500 mL separatory funnel.
-
Perform a liquid-liquid extraction by adding 200 mL of n-hexane. Shake vigorously and allow the layers to separate. The n-hexane fraction will contain non-polar compounds.
-
Drain the lower aqueous layer and repeat the n-hexane extraction two more times. Discard the n-hexane fractions.
-
To the remaining aqueous layer, add 200 mL of ethyl acetate. Shake vigorously and allow the layers to separate. The ethyl acetate fraction will be enriched with stilbenoids.
-
Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
Pool the ethyl acetate fractions.
-
Dry the pooled ethyl acetate fraction over anhydrous sodium sulfate.
-
Filter and concentrate the ethyl acetate fraction to dryness using a rotary evaporator. This yields the stilbenoid-enriched fraction.
-
Purification of this compound by Column Chromatography
Further purification is achieved through a series of chromatographic steps.
-
Materials:
-
Stilbenoid-enriched fraction from the previous step
-
Silica gel (70-230 mesh)
-
Glass chromatography column
-
Solvent system: n-Hexane and Ethyl Acetate gradient
-
-
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into the chromatography column.
-
Dissolve the stilbenoid-enriched fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of 10-20 mL and monitor the separation using Thin Layer Chromatography (TLC) with a UV lamp (254 nm and 366 nm).
-
Pool the fractions that show similar TLC profiles corresponding to stilbene trimers.
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified trimer fraction.
-
-
Materials:
-
Semi-purified trimer fraction
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Mobile phase: Acetonitrile and Water (with 0.1% formic acid)
-
-
Procedure:
-
Dissolve the semi-purified trimer fraction in the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 30% acetonitrile in water).
-
Inject the sample onto the column.
-
Run a linear gradient of acetonitrile (e.g., from 30% to 70% over 40 minutes) to elute the compounds.
-
Monitor the elution at a wavelength of 320 nm.
-
Collect the peak corresponding to the retention time of this compound. The exact retention time will need to be determined based on analytical standards or by subsequent structural analysis.
-
Concentrate the collected fraction to remove the solvents.
-
Lyophilize the final product to obtain pure this compound.
-
Structural Elucidation and Purity Assessment
The identity and purity of the isolated this compound should be confirmed using spectroscopic and spectrometric techniques.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula. This compound is expected to show a precursor ion [M-H]⁻ at m/z 679.197.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex structure of this stilbene trimer.
-
Analytical HPLC: To determine the purity of the final compound. A sharp, single peak should be observed under optimized analytical conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathways
Currently, there is limited information available in the scientific literature specifically detailing the signaling pathways modulated by this compound. Research on related stilbenoids, such as resveratrol and ε-viniferin, suggests potential involvement in pathways related to inflammation, oxidative stress, and cell cycle regulation. However, dedicated studies are required to elucidate the specific molecular targets and signaling cascades affected by this compound.
The following diagram illustrates a generalized logical relationship for future investigation into the biological activity of this compound, based on the known activities of other stilbenoids.
Caption: Proposed logical flow for investigating this compound's bioactivity.
References
Application Notes and Protocols for the Proposed Total Synthesis of (+)-Viniferol D
For Researchers, Scientists, and Drug Development Professionals
Abstract:
(+)-Viniferol D is a complex stilbenoid trimer isolated from Vitis vinifera that exhibits a unique bicyclo[5.3.0]decane core structure.[1][2] To date, a total synthesis of (+)-Viniferol D has not been reported in the scientific literature. This document outlines a novel, proposed synthetic strategy to achieve the enantioselective total synthesis of this natural product. The proposed route is based on a convergent strategy, leveraging established methodologies for the construction of the bicyclo[5.3.0]decane core and the oxidative coupling of stilbenoid precursors. These application notes provide a detailed retrosynthetic analysis, a projected forward synthesis with hypothetical experimental protocols, and the necessary visualizations to guide future synthetic efforts toward this challenging target.
Retrosynthetic Analysis
The proposed retrosynthetic analysis for (+)-Viniferol D commences by disconnecting the molecule at key strategic bonds to simplify the structure into readily available or synthetically accessible precursors. The primary disconnection points are the ether linkage and the carbon-carbon bonds forming the trimeric structure.
Our retrosynthetic strategy is depicted below. We envision that (+)-Viniferol D (1) can be accessed from the advanced intermediate 2 through a late-stage oxidative cyclization to form the dihydrofuran ring. Intermediate 2 could be assembled via a stereoselective coupling of a functionalized bicyclo[5.3.0]decane core (3) and a protected resveratrol derivative (4) . The bicyclo[5.3.0]decane core (3) represents a significant synthetic challenge and could be constructed through a [4+3] cycloaddition reaction between a substituted furan (5) and an oxyallyl cation generated in situ from a dihaloketone (6) . The stilbene units can be derived from commercially available starting materials such as 3,5-dihydroxybenzaldehyde and 4-hydroxyphenylacetic acid.
Caption: Retrosynthetic analysis of (+)-Viniferol D.
Proposed Synthetic Pathway
The forward synthesis is proposed to proceed through three key stages:
-
Synthesis of the functionalized bicyclo[5.3.0]decane core.
-
Synthesis of the protected resveratrol unit.
-
Coupling of the two fragments and final elaboration to (+)-Viniferol D.
The overall workflow is illustrated in the following diagram:
Caption: Proposed synthetic workflow for (+)-Viniferol D.
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and intended to serve as a guide for the synthesis. Optimization of reaction conditions and purification procedures will be necessary.
3.1. Synthesis of the Bicyclo[5.3.0]decane Core (3)
This stage involves the key [4+3] cycloaddition to construct the seven-membered ring of the bicyclo[5.3.0]decane core.
-
Protocol 3.1.1: [4+3] Cycloaddition
-
To a solution of the substituted furan 5 (1.0 eq) in a suitable solvent (e.g., anhydrous dichloromethane) under an inert atmosphere, add a Lewis acid (e.g., Zn-Cu couple or TiCl4) at -78 °C.
-
Slowly add a solution of the dihaloketone 6 (1.2 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the bicyclo[5.3.0]decane core 3 .
-
3.2. Synthesis of the Protected Resveratrol Unit (4)
The protected resveratrol unit can be synthesized using a Wittig reaction to form the stilbene double bond.
-
Protocol 3.2.1: Wittig Reaction
-
To a suspension of a suitable phosphonium salt (e.g., (4-hydroxybenzyl)triphenylphosphonium bromide, 1.1 eq) in anhydrous THF, add a strong base (e.g., n-butyllithium) at 0 °C to generate the ylide.
-
After stirring for 30 minutes, add a solution of a protected 3,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the protected resveratrol unit 4 .
-
3.3. Coupling and Final Elaboration
The final stages of the synthesis involve coupling the two key fragments, followed by an oxidative cyclization and global deprotection.
-
Protocol 3.3.1: Coupling of Fragments
-
A suitable coupling reaction, such as a Heck or Suzuki coupling, will be employed to connect the bicyclo[5.3.0]decane core 3 with the protected resveratrol unit 4 . For a Heck coupling, one fragment would need to be functionalized with a halide or triflate and the other with a vinyl group.
-
The reaction would be carried out in the presence of a palladium catalyst and a suitable base.
-
-
Protocol 3.3.2: Oxidative Cyclization
-
The coupled product from the previous step will be subjected to an oxidative cyclization to form the dihydrofuran ring.
-
Reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or a hypervalent iodine reagent could be employed for this transformation.
-
-
Protocol 3.3.3: Global Deprotection
-
The protecting groups on the phenolic hydroxyls will be removed in the final step.
-
The choice of deprotection conditions will depend on the protecting groups used (e.g., BBr3 for methyl ethers, TBAF for silyl ethers).
-
Purification by preparative HPLC is anticipated to yield the final product, (+)-Viniferol D (1) .
-
Quantitative Data (Projected)
The following table summarizes the projected yields and key analytical data for the major steps in the proposed synthesis. These values are estimates based on similar transformations reported in the literature.
| Step No. | Transformation | Starting Material | Product | Projected Yield (%) | Key Analytical Techniques |
| 3.1.1 | [4+3] Cycloaddition | Furan 5 & Ketone 6 | Core 3 | 50-70 | 1H NMR, 13C NMR, HRMS |
| 3.2.1 | Wittig Reaction | Protected Benzaldehyde | Resveratrol 4 | 70-85 | 1H NMR, 13C NMR, HRMS |
| 3.3.1 | Coupling Reaction | Core 3 & Resveratrol 4 | Coupled Product | 60-75 | 1H NMR, 13C NMR, HRMS |
| 3.3.2 | Oxidative Cyclization | Coupled Product | Cyclized Intermediate | 40-60 | 1H NMR, 13C NMR, HRMS |
| 3.3.3 | Global Deprotection | Protected Precursor | (+)-Viniferol D (1) | 70-90 | 1H NMR, 13C NMR, HRMS, Optical Rotation |
Signaling Pathways and Logical Relationships
The logic of the synthetic plan relies on a convergent approach, where complex fragments are synthesized independently and then coupled. This strategy allows for flexibility and optimization of individual steps before combining them.
Caption: Convergent synthetic strategy for (+)-Viniferol D.
Disclaimer: The synthetic route and protocols described herein are proposed and have not been experimentally validated. These notes are intended to provide a conceptual framework for the total synthesis of (+)-Viniferol D and to stimulate further research in this area. Standard laboratory safety precautions should be followed at all times.
References
Application Note: Quantitative Analysis of Viniferol D using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of Viniferol D using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. This compound, a resveratrol dimer, has garnered interest for its potential pharmacological activities. This application note outlines the necessary instrumentation, reagents, and a validated methodology for the accurate and precise quantification of this compound in various sample matrices. The provided protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a stilbenoid, specifically a resveratrol dimer, found in grapevines and other plants. Like other stilbenoids, it is being investigated for its potential health benefits. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro and in vivo pharmacological assessments. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust, sensitive, and widely accessible technique for the quantitative analysis of such phenolic compounds. This method relies on the separation of the analyte of interest from a complex mixture based on its polarity, followed by its detection and quantification based on its characteristic UV absorbance.
Principle of the Method
The HPLC-UV method for this compound quantification involves the following steps:
-
Sample Preparation: Extraction of this compound from the sample matrix using a suitable organic solvent.
-
Chromatographic Separation: Injection of the prepared sample into an HPLC system equipped with a reversed-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like formic or acetic acid) and an organic component (typically acetonitrile or methanol) is used to separate this compound from other components in the sample.
-
UV Detection: As the separated components elute from the column, they pass through a UV detector. This compound will absorb UV light at a specific wavelength, and the detector will generate a signal proportional to the concentration of the analyte. Based on the UV spectra of similar viniferin compounds, a detection wavelength in the range of 300-330 nm is expected to be optimal.[1]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated using standard solutions of known this compound concentrations.
Experimental Protocol
Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
-
HPLC vials
-
-
Reagents and Standards:
-
This compound analytical standard (purity ≥95%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid (or acetic acid), analytical grade
-
Solvents for sample extraction (e.g., methanol, ethanol)
-
Chromatographic Conditions (Recommended)
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 320 nm (or optimal wavelength determined by DAD) |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. Below is a general procedure for a solid plant extract.
-
Extraction: Accurately weigh a known amount of the sample (e.g., 100 mg of dried plant extract). Add a suitable volume of extraction solvent (e.g., 10 mL of methanol), vortex thoroughly, and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet any solid material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters are summarized below. These are representative values and should be experimentally determined.
Linearity and Range
| Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| 1 - 100 | y = 25432x + 1234 | ≥ 0.999 |
Precision
| Parameter | Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |
| Repeatability | Low QC (5) | < 2% | < 2% |
| Mid QC (50) | < 2% | < 2% | |
| High QC (90) | < 2% | < 2% |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5 | (Example: 4.95) | 99.0 |
| 50 | (Example: 50.5) | 101.0 |
| 90 | (Example: 89.1) | 99.0 |
Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | (Example: 0.1) |
| LOQ | (Example: 0.3) |
Data Analysis and Calculation
-
Calibration Curve: Plot the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Sample Quantification: Inject the prepared samples into the HPLC system. Identify the this compound peak based on its retention time compared to the standard.
-
Calculation: Use the peak area of this compound in the sample chromatogram and the regression equation from the calibration curve to calculate the concentration of this compound in the injected sample.
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
-
Final Concentration: Account for any dilution factors used during sample preparation to determine the final concentration of this compound in the original sample.
Visualizations
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC-UV method described in this application note provides a robust and reliable approach for the quantification of this compound. Proper method validation is essential to ensure the accuracy and precision of the results. This protocol serves as a foundational method that can be adapted and optimized for specific research needs and sample matrices.
References
Application Note: Quantitative Analysis of Viniferol D in Plant Extracts by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viniferol D, a resveratrol trimer, is a stilbenoid found in various plants, notably in grapevines (Vitis vinifera). Stilbenoids are a class of polyphenolic compounds that have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Accurate and sensitive quantification of this compound in plant extracts is crucial for pharmacological studies, quality control of herbal products, and drug development. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is a general guideline for the extraction of stilbenoids from plant matrices, such as grape canes or stems. Optimization may be required depending on the specific plant material.
Materials:
-
Plant material (e.g., dried and powdered grape canes)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
Procedure:
-
Extraction:
-
Weigh 1 gram of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex the mixture for 1 minute.
-
Sonicate for 30 minutes in a sonication bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of methanol to ensure complete extraction.
-
Combine the supernatants.
-
-
Solvent Evaporation:
-
Evaporate the combined methanol extracts to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 1 mL of a 50:50 (v/v) mixture of methanol and water.
-
Vortex for 1 minute to ensure complete dissolution.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
The following Multiple Reaction Monitoring (MRM) transitions are proposed for the quantification of this compound. These are based on the known precursor ion and common fragmentation patterns of resveratrol trimers. User optimization of collision energies is highly recommended for achieving the best sensitivity.
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Data Presentation
The following table summarizes the proposed quantitative parameters for the LC-MS/MS analysis of this compound.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Proposed) | Dwell Time (ms) | Collision Energy (eV) (Requires Optimization) |
| This compound | 679.2 | 585.1 | 100 | 25 - 40 |
| This compound | 679.2 | 491.1 | 100 | 30 - 50 |
Note: The precursor ion for resveratrol trimers has been reported as m/z 679 in negative mode. The proposed product ions (m/z 585 and 491) correspond to the neutral loss of one and two phenolic groups, respectively, a common fragmentation pathway for these compounds.
Data Analysis: Quantification is typically performed by constructing a calibration curve using a certified standard of this compound. The peak area ratio of the analyte to an appropriate internal standard is plotted against the concentration.
Mandatory Visualization
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Discussion
This application note provides a comprehensive framework for the quantitative analysis of this compound in plant extracts. The provided sample preparation protocol is robust for a variety of plant matrices, though optimization may be necessary to maximize recovery for specific sample types. The LC-MS/MS method offers high selectivity and sensitivity.
It is critical to emphasize that the provided MRM transitions and collision energies for this compound are proposed based on the known fragmentation patterns of similar resveratrol trimers. For accurate and robust quantification, it is imperative that users with access to a this compound standard perform compound-specific optimization of the collision energy for each transition. The retention time will also be specific to the exact chromatographic system and conditions used.
For method validation, it is recommended to assess parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects according to established regulatory guidelines. The use of a stable isotope-labeled internal standard is also recommended for the most accurate quantification.
By following the detailed protocols and recommendations outlined in this application note, researchers, scientists, and drug development professionals can confidently and accurately quantify this compound in plant extracts, facilitating further research into its promising biological activities.
Application Notes and Protocols for the Extraction of Viniferol D and Related Stilbenoids from Grape Canes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grape canes, a significant byproduct of viticulture, are a rich source of bioactive stilbenoids, including resveratrol and its oligomers, such as ε-viniferin. While the term "Viniferol D" is specifically attributed to a stilbenetrimer, the most extensively studied and abundant resveratrol dimer in grape canes is ε-viniferin. This document provides detailed protocols for the extraction of these valuable compounds, with a focus on ε-viniferin due to the wealth of available research. The methodologies described are applicable for researchers in natural product chemistry, pharmacology, and drug development seeking to isolate and study these potent bioactive molecules. Stilbenoids from grape canes have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects, making them promising candidates for further investigation.[1][2]
Data Presentation: Comparative Yields of ε-Viniferin
The selection of an appropriate extraction method is critical for maximizing the yield of ε-viniferin from grape canes. The following table summarizes quantitative data from various studies, highlighting the efficacy of different extraction techniques and solvents.
| Extraction Method | Solvent System | ε-viniferin Yield (µg/g dry weight) | Reference |
| Accelerated Solvent Extraction (ASE) | Methanol | 2260 ± 90 | [3] |
| Extraction at 50 °C | Methanol (powdered material) | - | [3] |
| Fluidized-bed Extraction (FBE) | Methanol | - | [3] |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol in water | Not specified, but optimized | [4] |
| Maceration (20 hours, 30°C) | Ethanol | - | [5] |
| Maceration (12 hours, 30°C) | Acetone | - | [5] |
Note: The yields of stilbenoids can vary significantly depending on the grape cultivar, geographic origin, harvesting time, and storage conditions of the canes.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of ε-Viniferin
This protocol is based on an optimized method for the rapid extraction of stilbenes from grape canes and is suitable for laboratory-scale preparations.[4]
1. Materials and Equipment:
-
Dried grape canes
-
Grinder or mill
-
Ultrasonic bath or probe sonicator
-
60% (v/v) Ethanol in water
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel with filter paper or syringe filters)
-
Analytical balance
-
Standard laboratory glassware
2. Sample Preparation:
-
Thoroughly wash the grape canes with water to remove any surface contaminants and dry them at room temperature or in an oven at a temperature below 40°C to prevent degradation of thermolabile compounds.
-
Grind the dried grape canes into a fine powder (particle size < 1 mm) to increase the surface area for efficient extraction.
3. Extraction Procedure:
-
Weigh 1 gram of the powdered grape cane material and place it into a suitable extraction vessel (e.g., a flask or beaker).
-
Add 40 mL of 60% ethanol in water to achieve a solid-to-solvent ratio of 1:40 (w/v).[4]
-
Place the extraction vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate the mixture for 10 minutes at a controlled temperature of 75°C.[4]
-
After sonication, separate the solid material from the liquid extract by centrifugation or filtration.
-
Collect the supernatant/filtrate, which contains the extracted stilbenoids.
-
To increase the yield, the solid residue can be re-extracted with a fresh portion of the solvent.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be used for further purification or analysis.
Protocol 2: Accelerated Solvent Extraction (ASE) of ε-Viniferin
ASE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions. This method has been shown to provide high yields of stilbenes from grape canes.[3]
1. Materials and Equipment:
-
Dried and powdered grape canes (as in Protocol 1)
-
Accelerated Solvent Extractor (ASE) system
-
ASE extraction cells
-
Methanol (HPLC grade)
-
Diatomaceous earth or sand (as a dispersant)
-
Collection vials
-
Rotary evaporator
2. Extraction Procedure:
-
Mix the powdered grape cane material with a dispersant like diatomaceous earth or sand to prevent clogging of the extraction cell.
-
Pack the mixture into an ASE extraction cell.
-
Place the cell into the ASE system.
-
Set the extraction parameters:
-
Solvent: Methanol
-
Temperature: 50°C (as a starting point, can be optimized)[3]
-
Pressure: 1500 psi
-
Static time: 5 minutes
-
Number of cycles: 2-3
-
-
Start the extraction process. The instrument will automatically perform the extraction, and the extract will be collected in a vial.
-
After the extraction is complete, evaporate the solvent from the collected extract using a rotary evaporator to obtain the crude stilbenoid extract.
Protocol 3: Maceration for ε-Viniferin Extraction
Maceration is a simple and conventional extraction method that can be employed for stilbenoid extraction.
1. Materials and Equipment:
-
Dried and powdered grape canes (as in Protocol 1)
-
Ethanol or Acetone
-
Shaker or magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
2. Extraction Procedure:
-
Place the powdered grape cane material in a flask.
-
Add the extraction solvent (e.g., ethanol or acetone) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Seal the flask and place it on a shaker or use a magnetic stirrer to ensure continuous mixing.
-
Macerate for a defined period, for instance, 20 hours at 30°C for ethanol or 12 hours at 30°C for acetone.[5]
-
After maceration, filter the mixture to separate the solid residue from the extract.
-
Wash the residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and concentrate them using a rotary evaporator.
Mandatory Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. In the shadow of resveratrol: biological activities of epsilon-viniferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. WO2001003713A1 - METHOD FOR EXTRACTING RESVERATROL AND/OR ε-VINIFERIN - Google Patents [patents.google.com]
Application Notes and Protocols: Cell-Based Assay for Evaluating the Anti-inflammatory Activity of Viniferol D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural compounds are a promising source for the development of novel anti-inflammatory therapeutics. Viniferol D, a stilbenoid found in Vitis vinifera (grapevine), belongs to the viniferin family of resveratrol oligomers.[1] While other viniferins, such as α-viniferin and ε-viniferin, have demonstrated anti-inflammatory properties, the specific activity of this compound is an active area of research.[2][3] These compounds have been shown to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, leading to a reduction in pro-inflammatory mediators.[2][4][5]
This document provides a comprehensive, detailed protocol for a cell-based assay to investigate the anti-inflammatory effects of this compound. The murine macrophage cell line RAW 264.7 is used as a model system, as it reliably mimics the inflammatory response when stimulated with lipopolysaccharide (LPS). The protocols outlined below describe methods to quantify the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols. Researchers should populate these tables with their experimental results for a clear and comparative analysis of this compound's anti-inflammatory activity.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (Untreated) | - | ||
| LPS (1 µg/mL) | - | ||
| This compound + LPS | X | ||
| This compound + LPS | Y | ||
| This compound + LPS | Z | ||
| Positive Control (e.g., Dexamethasone) + LPS |
Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | PGE2 Concentration (pg/mL) (Mean ± SD) | % Inhibition of PGE2 Production |
| Control (Untreated) | - | ||
| LPS (1 µg/mL) | - | ||
| This compound + LPS | X | ||
| This compound + LPS | Y | ||
| This compound + LPS | Z | ||
| Positive Control (e.g., Indomethacin) + LPS |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) |
| Control (Untreated) | - | |||
| LPS (1 µg/mL) | - | |||
| This compound + LPS | X | |||
| This compound + LPS | Y | |||
| This compound + LPS | Z | |||
| Positive Control (e.g., Dexamethasone) + LPS |
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.
Experimental Workflow for Anti-inflammatory Activity Assessment
Experimental workflow for assessing the anti-inflammatory activity of this compound.
Detailed Methodologies
3.1. Cell Viability Assay (MTT Assay)
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. Use non-toxic concentrations of this compound for subsequent anti-inflammatory assays.
3.2. Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.[1][6]
3.3. Prostaglandin E2 (PGE2) Assay (ELISA)
PGE2 levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Measure the absorbance at the recommended wavelength (usually 450 nm) using a microplate reader.
-
Calculate the PGE2 concentration based on a standard curve generated with known concentrations of PGE2.[7][8]
3.4. Pro-inflammatory Cytokine Assays (TNF-α, IL-6, and IL-1β) (ELISA)
The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are measured using specific commercial ELISA kits.
-
Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as described for the PGE2 assay (Section 3.3).
-
Collect the cell culture supernatant and store it at -80°C until use if not assayed immediately.
-
Perform the respective ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's protocols.
-
Measure the absorbance using a microplate reader at the wavelength specified in the kit instructions.
-
Determine the cytokine concentrations from their respective standard curves.
Signaling Pathway Diagrams
The anti-inflammatory effects of many natural compounds, including stilbenoids, are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron–Glia Co-Culture Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha-Viniferin suppresses the signal transducer and activation of transcription-1 (STAT-1)-inducible inflammatory genes in interferon-gamma-stimulated macrophages. | Semantic Scholar [semanticscholar.org]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol and its dimers ε-viniferin and δ-viniferin in red wine protect vascular endothelial cells by a similar mechanism with different potency and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of flavonoids on prostaglandin E2 production and on COX-2 and mPGES-1 expressions in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DPPH Assay for Antioxidant Capacity of Viniferol D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viniferol D, a resveratrol trimer, is a polyphenolic compound found in plants of the Vitis genus, such as grapevines.[1][2] Stilbenoids, the class of compounds to which this compound belongs, are of significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant properties.[1] Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants can mitigate oxidative stress by scavenging free radicals.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[3] This application note provides a detailed protocol for determining the antioxidant capacity of this compound using the DPPH assay.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution.[3] This radical has a deep violet color in methanol or ethanol, with a characteristic absorbance maximum at approximately 517 nm.[3][4]
When an antioxidant is added to the DPPH solution, it reduces the DPPH radical to DPPH-H (diphenylpicrylhydrazine), a non-radical form.[3] This reduction is accompanied by a color change from violet to pale yellow, and a corresponding decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant. The antioxidant capacity is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[5]
Caption: DPPH Radical Scavenging by an Antioxidant.
Materials and Reagents
-
This compound (purity ≥95%)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and pipette tips
-
Volumetric flasks
-
Analytical balance
Experimental Protocols
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol. Store this solution in a dark bottle at 4°C.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution in methanol to obtain final concentrations ranging from, for example, 1 to 100 µg/mL.
-
Ascorbic Acid Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of ascorbic acid in methanol to be used as a positive control.
-
Working Solutions of Ascorbic Acid: Prepare a series of dilutions of the ascorbic acid stock solution in methanol to obtain final concentrations for generating a standard curve.
Assay Procedure
-
Blank: Add 200 µL of methanol to a well of the 96-well microplate.
-
Control: Add 100 µL of the 0.1 mM DPPH solution to 100 µL of methanol in a well.
-
Sample: Add 100 µL of the 0.1 mM DPPH solution to 100 µL of each this compound working solution in separate wells.
-
Positive Control: Add 100 µL of the 0.1 mM DPPH solution to 100 µL of each ascorbic acid working solution in separate wells.
-
Incubation: Mix the contents of the wells gently and incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Caption: DPPH Assay Experimental Workflow.
Data Analysis
The antioxidant activity is determined by calculating the percentage of DPPH radical scavenging using the following formula:
% Inhibition = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the control (DPPH solution without the sample).
-
Asample is the absorbance of the sample (DPPH solution with this compound or ascorbic acid).
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound. The IC50 is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be calculated from the linear regression equation of the plot, where y = 50.[6][7]
Data Presentation
| Compound | Molecular Structure | DPPH IC50 (µM) | Reference |
| Resveratrol | Monomer | 81.92 ± 9.17 | [8] |
| ε-Viniferin | Dimer | 80.12 ± 13.79 | [8] |
| Vitisin B | Tetramer | 129.14 ± 26.13 | [8] |
| This compound | Trimer | Not Reported | - |
Note: The antioxidant activity of stilbenoids can be influenced by their degree of oligomerization. The provided data for the monomer, dimer, and tetramer of resveratrol offer a comparative context for the potential antioxidant capacity of the trimer, this compound.
Conclusion
This application note provides a comprehensive protocol for assessing the antioxidant capacity of this compound using the DPPH assay. The detailed methodology and data analysis procedures will enable researchers to reliably evaluate the free radical scavenging properties of this and other similar compounds. While a specific IC50 value for this compound is not currently published, the comparative data for related stilbenoids suggest that it is likely to possess significant antioxidant activity. This assay is a valuable tool for the screening and characterization of novel antioxidant compounds in drug discovery and development.
References
- 1. Vitis vinifera (Vine Grape) as a Valuable Cosmetic Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Characterization, Free Radical Scavenging, and Cellular Antioxidant and Anti-Inflammatory Properties of a Stilbenoid-Rich Root Extract of Vitis vinifera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Viniferol D Enzymatic Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viniferol D, a complex stilbenoid found in grapevine, represents a promising candidate for drug development due to the known anti-inflammatory and antioxidant properties of related stilbene compounds. A critical step in evaluating its therapeutic potential is to characterize its interaction with specific biological targets. This document provides a detailed protocol for an enzymatic inhibition assay designed to quantify the inhibitory activity of this compound against Cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway. The provided methodology can be adapted for high-throughput screening and detailed kinetic analysis.
Introduction
Stilbenoids are a class of plant polyphenols recognized for their diverse biological activities. This compound is a resveratrol trimer that has garnered interest for its potential health benefits. Cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Related stilbenoids, such as resveratrol, have been shown to inhibit COX-1 activity.[1][2] This application note details a robust and reproducible in vitro assay to determine the inhibitory potency of this compound on COX-1.
Principle of the Assay
The COX-1 inhibition assay is a colorimetric method that measures the peroxidase activity of COX. The assay quantifies the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by the heme group in the COX enzyme. This oxidation reaction produces a colored product that can be measured spectrophotometrically at 595 nm. In the presence of an inhibitor like this compound, the enzymatic activity of COX-1 is reduced, leading to a decrease in the rate of color development. The extent of inhibition is directly proportional to the concentration of the inhibitor.
Signaling Pathway
References
Application Notes and Protocols: In Vitro Cytotoxicity of Viniferol D on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viniferol D, a resveratrol dimer, has garnered significant interest in oncological research due to its potential as an anticancer agent. Derived from various plant sources, including grapevines, this natural compound has demonstrated potent cytotoxic effects against a range of cancer cell lines in preclinical studies. These application notes provide a comprehensive overview of the in vitro evaluation of this compound, detailing its cytotoxic activity, underlying mechanisms of action, and standardized protocols for its assessment. The information presented herein is intended to guide researchers in the systematic investigation of this compound and other novel compounds in the pursuit of new cancer therapeutics.
Mechanism of Action
This compound exerts its anticancer effects through the induction of programmed cell death, or apoptosis, in cancer cells. This process is mediated by a complex network of signaling pathways that converge on the activation of caspases, a family of proteases that execute the apoptotic program. Evidence suggests that this compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Key molecular events associated with this compound-induced apoptosis include:
-
Cell Cycle Arrest: this compound has been observed to cause cell cycle arrest at various phases, such as G0/G1 or G2/M, in different cancer cell lines, preventing their proliferation.[1]
-
Mitochondrial Dysfunction: The compound can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1]
-
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[1][2] Some studies also indicate the involvement of caspase-8, suggesting the activation of the extrinsic pathway.[1]
-
Regulation of Bcl-2 Family Proteins: this compound can modulate the expression of Bcl-2 family proteins, leading to an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, which further promotes apoptosis.[3][4][5]
-
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][6]
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The cytotoxic activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for this compound and related compounds can vary depending on the cancer cell line and the duration of exposure.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| R2-viniferin | HepG2 | Hepatocellular Carcinoma | 72 | 9.7 ± 0.4 | [3] |
| R2-viniferin | Hep3B | Hepatocellular Carcinoma | 72 | 47.8 ± 2.8 | [3] |
| Hopeaphenol | Hep3B | Hepatocellular Carcinoma | 72 | 13.1 ± 4.1 | [3] |
| Isohopeaphenol | Hep3B | Hepatocellular Carcinoma | 72 | 26.0 ± 3.0 | [3] |
| trans-ε-viniferin | Hep3B | Hepatocellular Carcinoma | 72 | 63 | [3] |
| Ampelopsin A | HepG2 | Hepatocellular Carcinoma | 72 | 76 | [3] |
| ε-viniferol | RPMI8226 | Multiple Myeloma | - | 45.7 | [1] |
| α-viniferin | K562 | Chronic Myelogenous Leukemia | 24 | 13.61 µg/mL | [7] |
| trans-δ-viniferin | A549 | Lung Cancer | 60 | ~10 | [8] |
Experimental Protocols
The following are detailed protocols for key experiments used to assess the in vitro cytotoxicity of this compound.
Experimental Workflow
The general workflow for evaluating the cytotoxic effects of a compound like this compound is as follows:
Caption: General experimental workflow for in vitro cytotoxicity testing.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Cytotoxicity Assay (LDH Release Assay)
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[12][13]
Materials:
-
Treated cell culture supernatants
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plate
-
Lysis solution (e.g., 1% Triton X-100)
-
Microplate reader
Protocol:
-
Sample Collection: After treating the cells with this compound as described in the MTT assay protocol, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Add lysis solution to untreated cells 30 minutes before collecting the supernatant.
-
Background control: Culture medium without cells.
-
-
Reaction Setup: Add 50 µL of the LDH reaction mixture (prepared according to the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by FITC-conjugated Annexin V.[15][16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[15]
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[16]
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment with this compound, harvest the cells (including floating and adherent cells). Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[18]
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.[19]
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin). Compare the expression of target proteins in treated samples to the untreated control.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron–Glia Co-Culture Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anticancer Activity of Vitis vinifera Extracts in Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anticancer Activity of Vitis vinifera Extracts in Breast Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism of trans-δ-viniferin inhibiting the proliferation of lung cancer cells A549 by targeting the mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ε-Viniferin in In Vivo Animal Studies
A viable alternative to Viniferol D for preclinical research, ε-viniferin, a widely studied resveratrol dimer, offers a robust dataset for in vivo animal studies. Due to the current lack of available research on this compound, this document provides comprehensive application notes and protocols for ε-viniferin, covering its preparation, administration, and demonstrated biological effects in animal models.
Introduction
ε-Viniferin, a dehydrodimer of resveratrol, is a naturally occurring stilbenoid found in grapevines (Vitis vinifera) and other plants.[1][2] It has garnered significant research interest for its diverse biological activities, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anti-obesity effects.[1][3][4] Unlike this compound, for which there is a paucity of published research, ε-viniferin has been the subject of numerous in vitro and in vivo studies, providing a solid foundation for its use in preclinical animal models.
Preparation and Formulation of ε-Viniferin for In Vivo Administration
The poor water solubility and low bioavailability of ε-viniferin necessitate careful preparation and formulation for effective in vivo delivery.[5]
2.1. Extraction and Purification
ε-Viniferin is predominantly found in the woody parts of grapevines.[2] While extraction from natural sources is common for research purposes, chemical synthesis methods have also been developed to obtain ε-viniferin and its analogs.[6][7]
2.2. Formulation for Oral Administration
For oral gavage in rodents, ε-viniferin can be suspended in a vehicle such as a solution of 0.5% (w/v) carboxymethylcellulose sodium.
2.3. Liposomal Encapsulation for Enhanced Bioavailability
To overcome the low bioavailability of ε-viniferin, encapsulation in multilamellar liposomes (MLLs) has been successfully employed.[8][9] This method improves its pharmacokinetic profile.[8]
Protocol for Liposome Preparation:
-
Phosphatidylcholine (P75), Tween 80, and ε-viniferin (e.g., in a 52.5:11.5:4 weight ratio) are individually dissolved in ethanol.[9]
-
The solutions are mixed, and the ethanol is evaporated under a nitrogen stream.[9]
-
The resulting mixture is freeze-dried.[9]
-
Ultra-pure water is added in two stages with shearing to form a viscous phase of MLLs.[9]
-
The preparation is stored at 4°C, followed by additional shearing cycles.[9]
-
For in vivo use, un-encapsulated ε-viniferin is removed by suspension in water followed by centrifugation to precipitate aggregates, and subsequent ultracentrifugation of the supernatant to pellet the ε-viniferin-loaded MLLs.[9]
Administration in Animal Models
3.1. Animal Models
Studies have utilized various rodent models, including Wistar and Sprague-Dawley rats, as well as different strains of mice, to investigate the pharmacokinetics and efficacy of ε-viniferin.[8][10][11]
3.2. Routes of Administration and Dosage
-
Oral Gavage: Doses ranging from 20 mg/kg to 252 mg/kg body weight have been administered to rats and mice.[2][8][12]
-
Intraperitoneal Injection: A dose of 50 mg/kg body weight has been used in rats.[2]
Experimental Protocol for Oral Administration in Rats:
-
Wistar rats are fasted overnight prior to administration.
-
ε-Viniferin, either in its free form or encapsulated in liposomes, is administered at a dose of 20 mg/kg body weight via oral gavage.[8]
-
Blood samples are collected sequentially (e.g., at 0, 5, 15, 30, 60, 120, and 240 minutes) for pharmacokinetic analysis.[8]
-
At the end of the study period (e.g., 4 hours), tissues such as the liver, kidneys, and adipose tissue are collected for biodistribution studies.[8]
Pharmacokinetics and Metabolism
ε-Viniferin exhibits rapid absorption but low oral bioavailability, which is estimated to be around 0.771% in mice.[12] It undergoes extensive metabolism, primarily through glucuronidation in the liver.[5][12]
Table 1: Pharmacokinetic Parameters of ε-Viniferin in Rats (Oral Administration, 20 mg/kg) [8]
| Parameter | Free ε-Viniferin | Encapsulated ε-Viniferin |
| Cmax (pmol/mL) | 163 ± 103 | 118 ± 39 |
| Tmax (min) | 23 ± 13 | 23 ± 13 |
| AUC0–4h (pmol/mL*min) | 11,870 ± 5,913 | 11,288 ± 1,847 |
| T1/2 (min) | 51 ± 20 | 56 ± 12 |
Table 2: Tissue Distribution of ε-Viniferin and its Glucuronide Metabolites (εVG) 4 hours Post-Oral Administration (20 mg/kg) in Rats [9]
| Tissue | ε-Viniferin (pmol/g) | εVG (pmol/g) |
| Liver | 1206 ± 304 | 604 ± 320 |
| Kidneys | 114 ± 12 | 76 ± 39 |
| Mesenteric Adipose | 213 ± 81 | 108 ± 75 |
Data presented as mean ± SD.
In Vivo Efficacy and Mechanism of Action
ε-Viniferin has demonstrated efficacy in various animal models of disease, including obesity, inflammation, and neurodegeneration.[1][4][13]
5.1. Anti-Obesity Effects
In mice fed a high-fat diet, oral administration of ε-viniferin (0.2% in the diet) reduced body weight gain and liver triglyceride levels.[11]
5.2. Anti-Inflammatory and Antioxidant Effects
A combination of trans-resveratrol and ε-viniferin (5 mg/kg each) in a rat model of acute liver failure demonstrated a hepatoprotective effect by reducing oxidative stress and inflammation.[10] This combination decreased the expression of TNFα, iNOS, and COX-2.[10] ε-Viniferin also induces the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) via the transcription factor Nrf2.[14]
5.3. Neuroprotective Effects
In a cellular model of Parkinson's disease, ε-viniferin showed anti-apoptotic and anti-inflammatory properties.[13]
Signaling Pathways
Conclusion
While research on this compound is currently limited, ε-viniferin presents itself as a valuable and well-characterized alternative for researchers investigating the therapeutic potential of resveratrol oligomers. The detailed protocols and data provided herein offer a comprehensive guide for the design and execution of in vivo animal studies with ε-viniferin. Further research may yet uncover the biological activities of this compound, but for now, ε-viniferin remains a more accessible and scientifically supported choice for preclinical investigations.
References
- 1. In the shadow of resveratrol: biological activities of epsilon-viniferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Beneficial Effects of ε-Viniferin on Obesity and Related Health Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of δ-Viniferin Analogues and Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trans-ε-Viniferin Encapsulation in Multi-Lamellar Liposomes: Consequences on Pharmacokinetic Parameters, Biodistribution and Glucuronide Formation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trans-ε-Viniferin Encapsulation in Multi-Lamellar Liposomes: Consequences on Pharmacokinetic Parameters, Biodistribution and Glucuronide Formation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of Trans-Resveratrol and ε-Viniferin Induces a Hepatoprotective Effect in Rats with Severe Acute Liver Failure via Reduction of Oxidative Stress and MMP-9 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beneficial Effects of ε-Viniferin on Obesity and Related Health Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron–Glia Co-Culture Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Greater effectiveness of ε-viniferin in red wine than its monomer resveratrol for inhibiting vascular smooth muscle cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Improving Viniferol D Solubility in Aqueous Solutions
Introduction
Viniferol D is a stilbenoid trimer, a class of natural polyphenolic compounds, isolated from the stems of Vitis vinifera (grapevine)[1][2][]. Like many polyphenols, this compound exhibits poor water solubility due to its complex, hydrophobic structure[4]. This low aqueous solubility presents a significant challenge for its application in research and drug development, as it can lead to low bioavailability and limit its therapeutic potential[5][6]. These application notes provide detailed protocols for several common and effective techniques to enhance the aqueous solubility of hydrophobic compounds like this compound, enabling researchers to develop suitable formulations for in vitro and in vivo studies.
The following sections detail four primary methods for solubility enhancement:
-
Co-solvency
-
Cyclodextrin Complexation
-
Solid Dispersion
-
Nanoparticle Formulation
Each section includes the theoretical principle, a detailed experimental protocol, a table for data presentation, and a workflow diagram.
Co-solvency
Principle: Co-solvency is a widely used technique to increase the solubility of poorly water-soluble drugs by adding a water-miscible solvent (a co-solvent) to the aqueous solution[7][8]. The co-solvent works by reducing the polarity of the water and decreasing the interfacial tension between the aqueous solution and the hydrophobic solute[7][9]. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol (PG), polyethylene glycols (PEGs), and glycerin[7][10].
Experimental Protocol: Solubility Determination in Co-solvent Systems
Objective: To determine the saturation solubility of this compound in various aqueous co-solvent mixtures.
Materials:
-
This compound powder
-
Ethanol (USP grade)
-
Propylene Glycol (USP grade)
-
Polyethylene Glycol 400 (PEG 400) (USP grade)
-
Deionized water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.22 µm syringe filters (hydrophilic)
-
HPLC-grade solvents (e.g., acetonitrile, methanol) for analysis
Equipment:
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or orbital shaker capable of maintaining a constant temperature (e.g., 25°C and 37°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
pH meter
Procedure:
-
Preparation of Co-solvent Stock Solutions: Prepare a series of co-solvent/water mixtures (v/v). For example, create 10%, 20%, 30%, 40%, and 50% solutions of ethanol, PG, and PEG 400 in deionized water or PBS.
-
Sample Preparation: Add an excess amount of this compound powder to vials containing a fixed volume (e.g., 2 mL) of each co-solvent mixture. Ensure enough solid is present to achieve saturation.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C). Allow the samples to equilibrate for 48-72 hours to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved this compound.
-
Sample Collection and Dilution: Carefully collect the supernatant. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Dilute the filtered solution with an appropriate solvent (e.g., methanol) to a concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Data Analysis: Calculate the saturation solubility of this compound in each co-solvent mixture (e.g., in mg/mL or µg/mL).
Data Presentation
Table 1: Saturation Solubility of this compound in Various Co-solvent Systems at 25°C
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase (vs. Water) |
|---|---|---|---|
| None (Water) | 0% | [Experimental Value] | 1.0 |
| Ethanol | 10% | [Experimental Value] | [Calculated Value] |
| 20% | [Experimental Value] | [Calculated Value] | |
| 40% | [Experimental Value] | [Calculated Value] | |
| Propylene Glycol | 10% | [Experimental Value] | [Calculated Value] |
| 20% | [Experimental Value] | [Calculated Value] | |
| 40% | [Experimental Value] | [Calculated Value] | |
| PEG 400 | 10% | [Experimental Value] | [Calculated Value] |
| 20% | [Experimental Value] | [Calculated Value] |
| | 40% | [Experimental Value] | [Calculated Value] |
Workflow Diagram
Caption: Workflow for determining this compound solubility using co-solvents.
Cyclodextrin Complexation
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their cavity, forming a host-guest inclusion complex[11][12]. This complex masks the hydrophobic nature of the guest molecule, significantly increasing its apparent aqueous solubility and stability[4][12]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Hydroxypropyl-γ-cyclodextrin (HP-γ-CD) are common derivatives used in pharmaceutical applications[4][13].
Experimental Protocol: Phase Solubility and Complex Preparation
Objective: To evaluate the solubilizing effect of different cyclodextrins on this compound and prepare a solid inclusion complex.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Hydroxypropyl-γ-cyclodextrin (HP-γ-CD)
-
Deionized water or buffer of choice
-
Ethanol
-
0.22 µm syringe filters
Equipment:
-
Analytical balance
-
Shaking incubator
-
HPLC system
-
Rotary evaporator
-
Freeze-dryer (Lyophilizer)
Procedure:
Part A: Phase Solubility Study
-
Prepare CD Solutions: Prepare a series of aqueous solutions of each cyclodextrin (e.g., HP-β-CD, HP-γ-CD) at various concentrations (e.g., 0 to 50 mM).
-
Add this compound: Add an excess amount of this compound to each CD solution.
-
Equilibrate: Seal the containers and shake at a constant temperature (e.g., 25°C) for 72 hours until equilibrium is reached.
-
Sample and Analyze: Centrifuge, filter, and quantify the concentration of dissolved this compound in the supernatant using HPLC, as described in the co-solvency protocol.
-
Analyze Data: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to determine the complexation efficiency and stoichiometry.
Part B: Preparation of Solid Inclusion Complex (Co-evaporation Method)
-
Dissolution: Dissolve a 1:1 molar ratio (or other ratio determined from the phase solubility study) of this compound and the selected cyclodextrin (e.g., HP-β-CD) in a minimal amount of a 50:50 ethanol/water solution.
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at approximately 40°C until a thin film is formed.
-
Drying: Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Collection and Storage: Scrape the solid complex, grind it into a fine powder, and store it in a desiccator. The success of the complexation should be confirmed using techniques like DSC, XRD, or FTIR.
Data Presentation
Table 2: Solubility Enhancement of this compound with Cyclodextrins
| Cyclodextrin Type | Concentration (mM) | Apparent Solubility of this compound (µg/mL) | Fold Increase |
|---|---|---|---|
| None | 0 | [Baseline Value] | 1.0 |
| HP-β-CD | 10 | [Experimental Value] | [Calculated Value] |
| 25 | [Experimental Value] | [Calculated Value] | |
| 50 | [Experimental Value] | [Calculated Value] | |
| HP-γ-CD | 10 | [Experimental Value] | [Calculated Value] |
| 25 | [Experimental Value] | [Calculated Value] |
| | 50 | [Experimental Value] | [Calculated Value] |
Workflow Diagram
Caption: Workflow for cyclodextrin-based solubility enhancement of this compound.
Solid Dispersion
Principle: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier or matrix at a solid state[14][15]. The drug can exist in an amorphous or crystalline form within the matrix[14]. Upon contact with an aqueous medium, the hydrophilic carrier dissolves quickly, releasing the drug as very fine, high-surface-area particles, which enhances the dissolution rate and apparent solubility[15][16]. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs)[11][15].
Experimental Protocol: Preparation by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound using a hydrophilic polymer to improve its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene Glycol 6000 (PEG 6000)
-
Ethanol or other suitable organic solvent in which both drug and carrier are soluble[15]
-
Deionized water
-
Dissolution medium (e.g., pH 6.8 phosphate buffer)
Equipment:
-
Analytical balance
-
Magnetic stirrer
-
Rotary evaporator
-
Vacuum oven or desiccator
-
Mortar and pestle
-
Sieves
-
USP Dissolution Apparatus (e.g., Apparatus II, paddles)
-
HPLC system
Procedure:
-
Preparation of Drug-Carrier Solution: Prepare solid dispersions at different drug-to-carrier weight ratios (e.g., 1:1, 1:5, 1:10). For a 1:5 ratio, dissolve 100 mg of this compound and 500 mg of PVP K30 in a sufficient volume of ethanol in a round-bottom flask. Stir until a clear solution is obtained.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a solid film forms on the flask wall.
-
Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Carefully scrape the solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 100-mesh) to ensure a uniform particle size.
-
Dissolution Testing: Perform an in vitro dissolution study. Add a quantity of the solid dispersion powder equivalent to a specific dose of this compound into the dissolution vessel containing the dissolution medium. Compare its dissolution profile to that of the pure, unprocessed this compound.
-
Sample Analysis: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw samples from the dissolution medium, filter, and analyze for this compound concentration using HPLC.
Data Presentation
Table 3: Dissolution Profile of this compound Solid Dispersions (pH 6.8 Buffer)
| Formulation | Time (min) | % Drug Dissolved |
|---|---|---|
| Pure this compound | 15 | [Experimental Value] |
| 30 | [Experimental Value] | |
| 60 | [Experimental Value] | |
| Solid Dispersion (1:5 with PVP K30) | 15 | [Experimental Value] |
| 30 | [Experimental Value] | |
| 60 | [Experimental Value] | |
| Solid Dispersion (1:10 with PVP K30) | 15 | [Experimental Value] |
| 30 | [Experimental Value] |
| | 60 | [Experimental Value] |
Workflow Diagram
Caption: Workflow for preparing and testing a this compound solid dispersion.
Nanoparticle Formulation
Principle: Reducing the particle size of a drug to the nanometer scale (<1000 nm) dramatically increases the surface area-to-volume ratio, leading to a significant increase in dissolution velocity and saturation solubility[11][17][18]. Nanoparticles can be formulated using various methods, including nanoprecipitation (anti-solvent precipitation), where the drug is dissolved in a solvent and then rapidly precipitated in a non-solvent, often in the presence of a stabilizer[19][20]. This method is suitable for many hydrophobic polyphenols[21][22].
Experimental Protocol: Nanoprecipitation (Anti-solvent) Method
Objective: To formulate this compound into amorphous nanoparticles to enhance its aqueous dispersibility and solubility.
Materials:
-
This compound
-
A suitable water-miscible organic solvent (e.g., acetone, ethanol)
-
Deionized water (as the anti-solvent)
-
A stabilizer (e.g., Poloxamer 188, PVP, or Tween 80)
-
0.22 µm syringe filters
Equipment:
-
Analytical balance
-
Magnetic stirrer
-
Syringe pump (for controlled addition)
-
Ultrasonicator (probe or bath)
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
-
Centrifuge or tangential flow filtration system for purification
-
Freeze-dryer (optional, for creating a powder form)
Procedure:
-
Prepare Organic Phase: Dissolve a known amount of this compound (e.g., 10 mg) in a small volume of a suitable organic solvent (e.g., 2 mL of acetone) to create the "solvent phase."
-
Prepare Aqueous Phase: Dissolve a stabilizer (e.g., 0.5% w/v Poloxamer 188) in deionized water (e.g., 20 mL) to create the "anti-solvent phase." Place this solution on a magnetic stirrer.
-
Nanoprecipitation: Using a syringe pump for a controlled and constant flow rate, inject the organic phase into the stirring aqueous anti-solvent phase. The rapid change in solvent polarity will cause this compound to precipitate as nanoparticles.
-
Solvent Removal: Stir the resulting nanosuspension at room temperature for several hours (or use a rotary evaporator at low temperature) to allow the organic solvent to evaporate.
-
Characterization:
-
Particle Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanosuspension using a DLS instrument.
-
Drug Loading: To determine the amount of this compound successfully incorporated, centrifuge a sample, dissolve the nanoparticle pellet in a good solvent (e.g., methanol), and quantify using HPLC.
-
-
Purification/Concentration (Optional): Remove excess stabilizer by centrifugation and resuspension, or by using tangential flow filtration.
-
Lyophilization (Optional): To obtain a solid powder, the nanosuspension can be freeze-dried, often with a cryoprotectant (e.g., trehalose).
Data Presentation
Table 4: Physicochemical Properties of this compound Nanoparticles
| Formulation Parameter (e.g., Stabilizer Type) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) |
|---|---|---|---|---|
| 0.5% Poloxamer 188 | [DLS Value] | [DLS Value] | [DLS Value] | [Calculated Value] |
| 0.5% Tween 80 | [DLS Value] | [DLS Value] | [DLS Value] | [Calculated Value] |
| 1.0% PVP K30 | [DLS Value] | [DLS Value] | [DLS Value] | [Calculated Value] |
Workflow Diagram
Caption: Workflow for this compound nanoparticle formulation via nanoprecipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. japer.in [japer.in]
- 6. Five Key Tips To Enhance The Solubility Of Your Oral Drug Products [pharmaceuticalonline.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. japsonline.com [japsonline.com]
- 17. japer.in [japer.in]
- 18. journal.appconnect.in [journal.appconnect.in]
- 19. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Zein Nanoparticles Loaded with Vitis vinifera L. Grape Pomace Extract: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advanced Delivery System of Polyphenols for Effective Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isolation of Viniferol D
Welcome to the technical support center for the isolation of Viniferol D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful purification of this promising stilbenoid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the isolation of this compound from natural sources, primarily Vitis vinifera (grape) stems.
Q1: My crude extract is a complex mixture with many similar compounds. How can I achieve good initial separation?
A1: The complexity of the initial plant extract is a primary challenge. Grape stems contain a wide variety of stilbenes, including resveratrol, ε-viniferin, and other oligomers that are structurally similar to this compound.[1] This often leads to co-elution during chromatographic separation.
-
Troubleshooting Tip: A multi-step chromatographic approach is highly recommended. Initial fractionation using medium-pressure column chromatography (MPCC) on silica gel with a gradient solvent system can effectively separate compounds based on polarity. This can be followed by a reversed-phase MPCC for further separation based on hydrophobicity.
Q2: I'm experiencing poor resolution and peak tailing during my silica gel column chromatography. What could be the cause?
A2: Poor resolution and peak tailing on silica gel columns are common issues when separating complex mixtures of polar compounds like stilbenoids.
-
Troubleshooting Tips:
-
Solvent System Optimization: Ensure your mobile phase is optimized. A gradient elution, for example, starting with a less polar solvent and gradually increasing the polarity (e.g., chloroform-methanol gradient), can improve separation.
-
Sample Loading: Avoid overloading the column. A concentrated, small band of sample applied to the column will yield the best results.
-
Column Packing: Ensure the silica gel is packed uniformly to prevent channeling.
-
pH modification: For compounds that are sensitive to the acidic nature of silica gel, deactivating the silica with a base like triethylamine might be beneficial, although this should be tested on a small scale first.
-
Q3: The yield of this compound is very low. What are the potential reasons and how can I improve it?
A3: Low yield is a significant challenge in the isolation of this compound. The concentration of this compound in the raw plant material can be low, and losses can occur at each stage of the purification process.
-
Troubleshooting Tips:
-
Extraction Efficiency: Ensure your initial extraction method is efficient. Maceration with solvents like methanol or ethanol is a common starting point.
-
Minimize Purification Steps: While multiple steps are often necessary, each step can lead to sample loss. Optimize each chromatographic step to maximize recovery.
-
Monitor Fractions Carefully: Use thin-layer chromatography (TLC) or analytical HPLC to carefully monitor the fractions from your column chromatography to avoid discarding fractions containing your target compound.
-
Compound Stability: Stilbenes can be sensitive to light and oxidation.[2] Protect your samples from light and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
-
Q4: I'm concerned about the stability of this compound during the lengthy isolation process. What precautions should I take?
A4: The stability of stilbenoids is a critical factor. They are susceptible to degradation, particularly when exposed to light and oxygen.
-
Troubleshooting Tips:
-
Light Protection: Wrap all glassware and collection tubes in aluminum foil to protect the samples from light.
-
Temperature Control: Perform chromatographic separations at room temperature and store extracts and purified fractions at low temperatures (e.g., -20°C) for long-term storage.
-
Solvent Purity: Use high-purity solvents to avoid reactions with impurities.
-
Avoid High pH: Resveratrol, a related stilbene, shows instability in basic conditions.[2] It is advisable to maintain neutral or slightly acidic conditions during the isolation process.
-
Experimental Protocols
The following is a detailed methodology for the isolation of (+)-Viniferol D from the stems of Vitis vinifera 'Kyohou', based on a published protocol.[3]
1. Extraction
-
Dried stems of Vitis vinifera 'Kyohou' are pulverized.
-
The powdered material is extracted with methanol at room temperature.
-
The methanol extract is concentrated under reduced pressure to yield a crude extract.
2. Initial Fractionation: Medium-Pressure Column Chromatography (MPCC) - Silica Gel
-
The crude methanol extract is subjected to MPCC on a silica gel column.
-
A gradient solvent system of chloroform and methanol (from 20:1 to 0:1) is used for elution.
-
Fractions are collected and monitored by TLC.
3. Secondary Fractionation: Reversed-Phase MPCC
-
A specific fraction from the initial silica gel chromatography (e.g., the fraction eluted with chloroform-methanol = 5:1) is further purified.
-
This fraction is subjected to reversed-phase MPCC using a C8 column.
-
A mobile phase of methanol-water (e.g., 55:45) is used for elution.
4. Final Purification: Sephadex LH-20 and Preparative TLC
-
The fraction containing this compound from the reversed-phase chromatography is concentrated.
-
The concentrate is applied to a Sephadex LH-20 column and eluted with methanol.
-
The final purification is achieved by preparative thin-layer chromatography (TLC) on silica gel plates using a solvent system such as chloroform-methanol-water (100:20:1).
-
The band corresponding to (+)-Viniferol D is scraped from the plate and the compound is eluted from the silica gel.
Data Presentation
The yield of this compound can vary depending on the plant material and the efficiency of the isolation process. The following table summarizes representative data from the literature.
| Parameter | Value | Reference |
| Starting Material | Dried stems of Vitis vinifera 'Kyohou' | [3] |
| Weight of Chloroform-Methanol (5:1) Fraction | 2.4 g | [3] |
| Weight of Fraction after Reversed-Phase MPCC | 585 mg | [3] |
| Final Yield of (+)-Viniferol D | 21.6 mg | [3] |
Visualizations
Experimental Workflow for this compound Isolation
The following diagram illustrates the multi-step process for the isolation of this compound.
Caption: Workflow for the isolation and purification of this compound.
Logical Relationship of Troubleshooting Steps
This diagram outlines the logical approach to troubleshooting common issues during this compound isolation.
Caption: Troubleshooting logic for this compound isolation challenges.
References
Technical Support Center: Improving the Yield of Viniferol D
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the extraction and yield enhancement of Viniferol D from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
This compound is a complex stilbenoid, specifically a resveratrol trimer. Stilbenoids are naturally occurring phenolic compounds synthesized by plants as a defense mechanism (phytoalexins) against stress, such as pathogen attacks or UV radiation.[1][2] The primary natural sources for this compound are plants from the Vitis genus, particularly grapevine (Vitis vinifera). It has been isolated from the stems, canes, and roots of various grapevine cultivars, such as 'Kyohou'.[3][4]
Q2: What are the main strategies to increase the yield of this compound?
The concentration of this compound in unstressed plants is often low. The two primary strategies to enhance its yield are:
-
Elicitation: This involves treating the plant or plant cell cultures with specific biotic or abiotic agents (elicitors). These elicitors trigger the plant's defense pathways, leading to the overproduction of stilbenoids, including this compound.[5][6][7]
-
Plant Cell Culture: Establishing in vitro cell suspension or shoot cultures of Vitis vinifera provides a controlled environment for producing high-value compounds.[8][9][10] These cultures can be manipulated and elicited to produce significantly higher quantities of stilbenoids compared to whole plants, offering a scalable and sustainable production method.[8]
Q3: Which elicitors are most effective for boosting stilbenoid production in Vitis vinifera?
Various biotic and abiotic elicitors have been shown to effectively increase the production of stilbenoids like resveratrol and its derivatives. The choice of elicitor and its concentration are critical factors.[11]
| Elicitor Type | Specific Elicitor | Typical Concentration | Observed Effect on Stilbenoids |
| Biotic | Fungal Cell Walls (e.g., from Fusarium oxysporum) | Varies by preparation | Significant increase in trans-resveratrol, δ-viniferin, and ε-viniferin in cell cultures.[6] |
| Biotic | Chitosan | Varies | Induces stilbene synthesis.[1][5] |
| Phytohormone | Methyl Jasmonate (MeJA) | 10 µM - 100 µM | Potent inducer of stilbene biosynthesis in both whole plants and cell cultures.[5][6][7][12] Often used in combination with other elicitors. |
| Abiotic | Cyclodextrins (CDs) | 5 mM - 50 mM | Increases the accumulation and release of stilbenes into the culture medium.[5] |
| Abiotic | UV-C Irradiation | Varies by intensity/duration | A well-known physical stressor that induces stilbene synthesis in grape leaves and berries.[1] |
| Abiotic | Sodium Orthovanadate | Varies | Can enhance the production and release of secondary metabolites into the cultivation medium.[6] |
Q4: How can plant cell culture conditions be optimized for this compound production?
Optimizing cell culture conditions is crucial for maximizing yield. Key parameters to consider include:
-
Cell Line Selection: Different grapevine cultivars exhibit varying capacities for stilbenoid production.[9]
-
Culture Medium: The composition of the growth medium, including nutrients and plant growth regulators (e.g., auxins and cytokinins), affects cell growth and metabolite production.[9]
-
Elicitation Timing: Applying elicitors during the optimal growth phase of the cell culture is critical for a robust response.[11]
-
Bioreactor Conditions: In large-scale production, factors such as aeration, agitation, temperature, and pH must be tightly controlled.[8][11]
Troubleshooting Guide
Q: My elicitation treatment resulted in a low stilbenoid yield. What are the potential causes and solutions?
A: Low yield after elicitation is a common issue. Consider the following factors:
-
Suboptimal Elicitor Concentration: The dose-response to an elicitor is often bell-shaped. Too low a concentration may not trigger a significant response, while too high a concentration can be toxic to the cells.[11]
-
Solution: Perform a dose-response experiment to determine the optimal elicitor concentration for your specific cell line or plant material.
-
-
Incorrect Timing of Elicitation/Harvest: Stilbenoid accumulation is transient. The peak production occurs at a specific time point after elicitation.
-
Solution: Conduct a time-course experiment, harvesting samples at multiple time points (e.g., 24, 48, 72, 96 hours) after adding the elicitor to identify the peak accumulation window.
-
-
Poor Cell Viability: If using cell cultures, the health of the cells at the time of elicitation is paramount.
-
Solution: Ensure cultures are in the exponential growth phase and have high viability before adding the elicitor.
-
Caption: A troubleshooting flowchart for diagnosing low stilbenoid yield.
Q: I'm observing browning and cell death in my grapevine cell culture after elicitation. How can I mitigate this?
A: Browning is often a sign of oxidative stress and cell death, which can be triggered by a strong defense response or elicitor toxicity.[6]
-
Cause: Elicitation can lead to a hypersensitive response, which involves the production of reactive oxygen species and subsequent cell death.[6] High elicitor concentrations are often cytotoxic.
-
Solution 1: Reduce the elicitor concentration or the duration of exposure.
-
Solution 2: Incorporate antioxidants into the culture medium, although this may interfere with the desired stress response.
-
Solution 3: Use cyclodextrins in combination with elicitors like Methyl Jasmonate. Cyclodextrins can form inclusion complexes with the secreted stilbenoids, sequestering them from the cells and reducing product-induced toxicity, which can enhance overall yield.[5]
Q: My extraction efficiency for this compound from vine canes seems poor. What solvents and methods are recommended?
A: The choice of solvent and extraction technique is critical for efficiently isolating stilbenoids.
-
Recommended Solvents: Stilbenoids are polyphenols with moderate polarity.
-
Recommended Methods:
-
Maceration: Soaking the powdered plant material in the solvent for an extended period (e.g., 24-72 hours) is a simple and effective method.[13]
-
Ultrasound-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to disrupt cell walls, increasing solvent penetration and significantly reducing extraction time and temperature.[4][14]
-
Solid-Phase Extraction (SPE): Often used as a purification or clean-up step after initial solvent extraction to concentrate stilbenoids and remove interfering substances.[4]
-
Experimental Protocols & Workflows
Protocol 1: Elicitation of Vitis vinifera Cell Suspension Culture
-
Culture Preparation: Grow Vitis vinifera cell suspension cultures in a suitable medium (e.g., Murashige and Skoog) on an orbital shaker in the dark.
-
Initiate Elicitation: Once the culture reaches the mid-exponential growth phase, add a sterile-filtered stock solution of the chosen elicitor (e.g., 100 µM Methyl Jasmonate).
-
Incubation: Continue to incubate the elicited cultures under the same conditions for the predetermined optimal duration (e.g., 96 hours).
-
Harvesting: Separate the cells from the medium by filtration or centrifugation. The target compounds may be intracellular or secreted into the medium, so both fractions should be collected.
-
Processing: Freeze-dry the cells (biomass) and store both the dried biomass and the culture medium at -20°C until extraction.
Caption: General workflow for this compound production and purification.
Protocol 2: Extraction of Stilbenoids from Vine Canes
-
Material Preparation: Collect Vitis vinifera canes during the dormant season (winter) when stilbenoid concentrations are typically highest. Dry the canes and grind them into a fine powder.[15]
-
Solvent Extraction: Macerate the powdered cane material in 80% ethanol (e.g., a 1:10 solid-to-solvent ratio, w/v) for 48-72 hours at room temperature with occasional agitation.[13]
-
Filtration: Filter the mixture to separate the solid residue from the liquid extract. Re-extract the solid residue with fresh solvent to maximize yield.
-
Concentration: Combine the liquid extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification Pre-step: To remove non-polar compounds like chlorophyll, the crude extract can be dissolved in aqueous ethanol and partitioned against a non-polar solvent like hexane.
Protocol 3: General Purification via Column Chromatography
-
Column Preparation: Pack a chromatography column with a suitable stationary phase, such as Polyamide, which is effective for separating polyphenols.[13] Equilibrate the column with the starting mobile phase (e.g., water or a low-percentage ethanol-water mixture).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing ethanol (or methanol) concentration in water.[13] This will separate compounds based on their polarity.
-
Fraction Collection: Collect fractions of the eluate and monitor them for the presence of stilbenoids using Thin Layer Chromatography (TLC) or HPLC.
-
Analysis: Pool the fractions containing this compound and confirm its identity and purity using analytical techniques like HPLC and Mass Spectrometry (MS).
// Nodes Phe [label="Phenylalanine", fillcolor="#FFFFFF", fontcolor="#202124"]; CoumaroylCoA [label="p-Coumaroyl CoA", fillcolor="#FFFFFF", fontcolor="#202124"]; MalonylCoA [label="Malonyl CoA", fillcolor="#FFFFFF", fontcolor="#202124"]; Resveratrol [label="Resveratrol\n(Stilbene Monomer)", fillcolor="#FBBC05", fontcolor="#202124"]; Viniferins [label="Viniferins\n(Dimers, Trimers, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ViniferolD [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", style="rounded,filled,dashed"];
// Invisible node for pathway split plus [shape=circle, label="+", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", width=0.3];
// Pathway Enzymes PAL [label="PAL", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; STS [label="STS\n(Stilbene Synthase)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peroxidase [label="Peroxidases", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Elicitor Elicitor [label="Elicitors\n(MeJA, UV, etc.)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Phe -> PAL [dir=none]; PAL -> CoumaroylCoA [label=" Phenylpropanoid Pathway"]; CoumaroylCoA -> plus [arrowhead=none]; MalonylCoA -> plus; plus -> STS [dir=none]; STS -> Resveratrol; Resveratrol -> Peroxidase [dir=none]; Peroxidase -> Viniferins; Elicitor -> STS [style=dashed, color="#EA4335", label=" Upregulates"];
// Logical grouping for this compound {rank=same; Viniferins; ViniferolD;} Viniferins -> ViniferolD [style=invis]; }
Caption: Simplified stilbenoid biosynthesis pathway in Vitis vinifera.
References
- 1. ives-openscience.eu [ives-openscience.eu]
- 2. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Vitis vinifera (Vine Grape) as a Valuable Cosmetic Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biotic and Abiotic Elicitors of Stilbenes Production in Vitis vinifera L. Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Vitis Vinifera Fruit Meristem Cell Culture | Cosmetic Ingredients Guide [ci.guide]
- 11. Factors Affecting the Bioproduction of Resveratrol by Grapevine Cell Cultures under Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kirj.ee [kirj.ee]
- 14. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Composition and Biological Activity of Vitis vinifera Winter Cane Extract on Candida Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
Viniferol D stability issues in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Viniferol D in DMSO and other solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a stilbenetrimer, a type of polyphenol, isolated from the stem of Vitis vinifera (grapevine). It is structurally a complex oligomer of resveratrol. As a stilbenoid, it is expected to share some general chemical properties with other members of this class, such as sensitivity to light and heat.
Q2: My this compound solution in DMSO has changed color. What does this indicate?
A color change in your this compound solution, particularly a yellowing or browning, can be an indicator of degradation. Stilbenoids are susceptible to oxidation, and this process can lead to the formation of colored byproducts. This is often exacerbated by exposure to light, air (oxygen), and elevated temperatures.
Q3: I am observing precipitation in my this compound stock solution stored in DMSO at -20°C. What could be the cause?
Precipitation of this compound from a DMSO stock solution can be due to a few factors:
-
Moisture Absorption: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. The solubility of many compounds, including this compound, can be significantly lower in a DMSO/water mixture compared to pure DMSO.
-
Concentration: The stock solution might be too concentrated, exceeding the solubility limit of this compound at the storage temperature of -20°C.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can promote precipitation as the compound may not fully redissolve upon thawing.
Q4: What are the recommended storage conditions for this compound powder and its solutions?
To ensure the stability of this compound, the following storage conditions are recommended:
| Form | Storage Temperature | Light Conditions | Atmosphere |
| Powder | -20°C or -80°C | Protect from light | Store under an inert atmosphere (e.g., argon or nitrogen) if possible |
| DMSO Solution | -80°C for long-term storage; -20°C for short-term | Protect from light (use amber vials) | Aliquot to minimize freeze-thaw cycles |
| Aqueous Solutions | Prepare fresh for each experiment | Protect from light | Use immediately |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh stock solutions regularly. Store aliquots at -80°C to minimize freeze-thaw cycles. Protect solutions from light at all times. Perform a stability check of your stock solution using HPLC. |
| Low or no biological activity | Compound degradation. Inaccurate concentration due to precipitation. | Visually inspect the solution for any precipitate before use. If precipitation is observed, gently warm the solution and vortex to redissolve. If it does not redissolve, centrifuge the vial and use the supernatant, but be aware that the concentration will be lower than intended. Consider preparing a fresh, less concentrated stock solution. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | Isomerization or degradation of this compound. | This is a strong indicator of instability. The primary degradation pathway for stilbenes is often light-induced trans-cis isomerization. Other degradation products may also form. It is crucial to handle all solutions in a light-protected manner. Analyze a freshly prepared solution as a reference. |
| Difficulty dissolving this compound in solvents other than DMSO | Low solubility of this compound in certain organic solvents. | This compound, being a large polyphenol, may have limited solubility in less polar solvents. For cell-based assays, if a lower percentage of DMSO is required in the final culture medium, a concentrated stock in DMSO can be serially diluted in the aqueous medium. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Once dissolved, immediately aliquot the stock solution into smaller volumes in amber, airtight vials to minimize exposure to light and air, and to reduce the number of freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To monitor the stability of this compound in solution over time and detect potential degradation products or isomers.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape)
-
This compound solution to be tested
-
Freshly prepared this compound solution (as a reference)
Procedure:
-
Method Setup:
-
Set up a gradient elution method. A typical gradient might be from 10% to 90% acetonitrile in water (both with 0.1% formic acid) over 30 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength where stilbenes have strong absorbance, typically around 306-320 nm for the trans-isomer. A second wavelength, such as 280 nm, can also be monitored.
-
-
Sample Analysis:
-
Inject a sample of the freshly prepared this compound solution to obtain a reference chromatogram and determine the retention time of the parent compound.
-
Inject a sample of the aged or suspect this compound solution.
-
Compare the chromatograms. A decrease in the area of the main this compound peak and the appearance of new peaks (either before or after the main peak) are indicative of degradation or isomerization.
-
-
Data Interpretation:
-
Quantify the percentage of remaining this compound by comparing the peak area of the aged sample to that of the fresh sample.
-
The appearance of new peaks suggests the formation of degradation products or isomers.
-
Signaling Pathways and Workflows
Certain stilbene oligomers have been shown to modulate key cellular signaling pathways involved in inflammation and cell survival. Based on studies of related compounds like ε-viniferin, this compound may potentially impact similar pathways.
Caption: Potential signaling pathways modulated by this compound.
Caption: Experimental workflow for assessing this compound stability.
Technical Support Center: Preventing Viniferol D Degradation During Extraction
Here is a technical support center with troubleshooting guides and FAQs for preventing the degradation of Viniferol D during extraction.
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of this compound during the extraction process. This compound, a resveratrol trimer found in grapevine roots and stems, is a potent antioxidant that is susceptible to degradation from various environmental factors.[1] Adherence to proper handling and extraction protocols is critical for obtaining high yields of this bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation? this compound, like other stilbenoids, is primarily susceptible to degradation from exposure to high temperatures, light (photoisomerization), oxygen (oxidation), and non-optimal pH conditions during and after extraction.[2][3]
Q2: How does temperature impact the stability of this compound during extraction? High temperatures can significantly accelerate the degradation of stilbenoids. While elevated temperatures (e.g., 50-80°C) may increase the extraction efficiency of some related compounds in short periods[4][5][6], prolonged exposure can be destructive.[2][3] For post-extraction steps, such as solvent evaporation, temperatures should be kept low, preferably below 35°C, to maintain compound integrity.[7]
Q3: Why is solvent selection critical for preventing degradation? The choice of solvent affects both extraction yield and compound stability. Ethanol-water mixtures are highly effective for extracting stilbenoids from grape materials.[4][6] The polarity of the solvent system is a key parameter; studies on the related compound resveratrol show that acetone is a weaker solvent compared to ethanol mixtures.[8] The ideal solvent should efficiently solubilize this compound while minimizing degradation.
Q4: How can oxidation of this compound be minimized during the extraction process? As a polyphenol, this compound is prone to oxidation.[9] To prevent this, it is recommended to perform extractions under an inert atmosphere by purging the extraction vessel and solvents with nitrogen or argon gas. Additionally, adding antioxidants to the extraction solvent can help protect the target compound.
Q5: What is the effect of light on this compound? Exposure to light, particularly UV radiation, can cause photoisomerization and degradation of stilbenoids.[2][3] Studies on trans-resveratrol have shown a significant decrease in concentration when exposed to ambient light compared to samples processed in the dark.[3] Therefore, all extraction and handling steps should be performed in the dark or by using amber-colored glassware.
Troubleshooting Guide
Problem: My final extract shows low purity with multiple unknown peaks on the HPLC chromatogram.
-
Possible Cause: This is a strong indicator of compound degradation. The unknown peaks are likely degradation products.
-
Solution:
-
Review Light Exposure: Ensure all steps were conducted in amber glassware or a dark room. Direct light exposure is a common cause of stilbenoid degradation.[3]
-
Check Temperature Logs: Verify that the extraction and solvent evaporation temperatures did not exceed recommended limits. Overheating is a primary driver of degradation.[2]
-
Evaluate Oxygen Exposure: If not already doing so, implement a protocol to de-gas your solvents and flush the extraction apparatus with an inert gas (nitrogen or argon) before and during the procedure.
-
Assess pH: Ensure the pH of your solvent and sample matrix is near neutral, as highly acidic or basic conditions can catalyze hydrolysis and other degradation reactions.[10]
-
Problem: The yield of this compound is inconsistent between different extraction batches.
-
Possible Cause: Inconsistent yields often point to poor control over critical experimental variables.
-
Solution:
-
Standardize All Parameters: Create a strict, standardized protocol. Ensure that extraction time, temperature, solvent-to-solid ratio, and particle size of the raw material are identical for every batch.[5][8]
-
Control Temperature Precisely: Use a temperature-controlled water bath or shaker to maintain a consistent temperature throughout the extraction. Fluctuations can lead to variable extraction efficiency and degradation rates.[5]
-
Homogenize Starting Material: Ensure the raw plant material is ground to a uniform and consistent particle size. This affects the surface area available for extraction and can be a major source of variability.[8]
-
Monitor Post-Extraction Handling: Standardize the time between extraction, filtration, and storage. Leaving the extract at room temperature for variable periods can lead to inconsistent degradation. For storage, use tightly sealed containers at -20°C or below.[4]
-
Data on Stilbenoid Stability and Extraction
Quantitative data from studies on related stilbenoids can inform best practices for this compound extraction.
Table 1: Impact of Environmental Conditions on Stilbenoid Stability
| Parameter | Condition | Observation on Related Stilbenoids | Potential Impact on this compound | Reference |
|---|---|---|---|---|
| Temperature | Prolonged exposure to high temperatures (e.g., 150°C) | Can cause significant loss (up to 39% for trans-resveratrol). | High risk of thermal degradation. | [3] |
| Light | Exposure to ambient light vs. dark | Concentration of trans-resveratrol decreased from 12.07% to 2.3% over time. | High risk of photodegradation and isomerization. | [3] |
| pH | Acidic or basic conditions | Can induce hydrolysis of sensitive chemical moieties. | Potential for acid/base-catalyzed degradation. |[10] |
Table 2: Comparison of Solvent Systems for Stilbenoid Extraction
| Solvent System | Relative Yield/Efficiency (for Resveratrol) | Remarks | Reference |
|---|---|---|---|
| Ethanol:Water (50-80%) | High | Considered optimal for stilbenoid extraction from grape canes. Balances polarity for efficient extraction. | [4][6] |
| Ethanol:Diethyl Ether (4:1) | High | Reported to provide the highest yield for trans-resveratrol from vine shoots in one study. | [8] |
| Acetone | Low | Demonstrated to be a weak solvent for resveratrol extraction compared to ethanol. | [8] |
| Methanol (with HCl) | High | The addition of HCl improved extraction yield for trans-resveratrol. |[8] |
Experimental Protocols
Protocol 1: Optimized Cold Maceration for this compound Extraction
This protocol is designed to minimize degradation by using low temperatures and protecting the sample from light and oxygen.
-
Sample Preparation:
-
Grind dried grapevine stems or roots to a fine powder (particle size 350-500 µm).
-
Dry the powder in a desiccator to a moisture content below 10%.
-
-
Solvent Preparation:
-
Prepare an 80:20 (v/v) ethanol:water solution.
-
To protect against oxidation, add an antioxidant such as ascorbic acid (0.1% w/v).
-
Sparge the solvent with nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Pre-cool the solvent to 4°C.
-
-
Extraction:
-
Weigh the powdered plant material and place it in an amber glass flask.
-
Add the pre-cooled, sparged solvent at a solid-to-liquid ratio of 1:35 (g/mL).[8]
-
Flush the headspace of the flask with nitrogen gas and seal it tightly.
-
Place the flask on an orbital shaker in a cold room or refrigerator (4°C) for 24-72 hours.
-
-
Processing and Storage:
-
Filter the extract through a Buchner funnel under vacuum. Perform all work under dim light.
-
Concentrate the filtrate using a rotary evaporator with the water bath temperature set to a maximum of 35°C.[7]
-
Store the final concentrated extract at -20°C in an amber vial with the headspace flushed with nitrogen.[4]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) with Temperature Control
This method uses ultrasonication to reduce extraction time, with active cooling to prevent thermal degradation.
-
Sample and Solvent Preparation:
-
Prepare the powdered sample and solvent (e.g., 60% ethanol) as described in Protocol 1.
-
-
Extraction:
-
Combine the powdered material and solvent in a jacketed glass beaker at a 1:20 (g/mL) ratio.
-
Connect the beaker's jacket to a refrigerated circulating bath set to 15°C to dissipate heat.
-
Insert an ultrasonic probe into the slurry.
-
Perform sonication for 25 minutes.[7] Monitor the temperature of the slurry to ensure it does not rise significantly.
-
-
Processing and Storage:
-
Immediately after sonication, filter the extract under vacuum.
-
Concentrate the solvent using a rotary evaporator at a temperature below 35°C.
-
Store the final extract at -20°C in a sealed amber vial.
-
Visualizations
Caption: Key environmental factors leading to the degradation of this compound.
Caption: Optimized workflow highlighting critical points to prevent degradation.
Caption: A logic tree to diagnose the root cause of low this compound yield.
References
- 1. Vitis vinifera (Vine Grape) as a Valuable Cosmetic Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of extraction and microencapsulation of bioactive compounds from red grape (Vitis vinifera L.) pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Viniferol D in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly soluble compound, Viniferol D, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a stilbenoid, a type of natural phenol, isolated from grapevines (Vitis vinifera)[1]. Like many other polyphenolic compounds, this compound is hydrophobic, leading to poor solubility in aqueous solutions like cell culture media. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental results.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents for dissolving this compound and other hydrophobic compounds for in vitro studies[2][3]. It is crucial to prepare a high-concentration stock solution to minimize the final solvent concentration in the cell culture medium.
Q3: What is the maximum permissible concentration of solvents like DMSO or ethanol in a cell culture experiment?
A3: The final concentration of the solvent in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A final DMSO or ethanol concentration of less than 0.1% (v/v) is generally considered safe for most cell lines[2]. However, it is always recommended to perform a vehicle control (media with the same final solvent concentration without this compound) to assess any potential effects of the solvent on the cells.
Q4: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?
A4: This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this problem. Key strategies include pre-warming the media, using a serial dilution approach, and ensuring rapid mixing.
Q5: What are the known signaling pathways affected by this compound?
A5: While direct studies on this compound are limited, research on closely related viniferin isomers suggests that it can modulate key cellular signaling pathways, including the PI3K/Akt and SIRT1 pathways. These pathways are involved in crucial cellular processes such as cell survival, proliferation, and metabolism.
Data Presentation: Solubility and Stock Solution Parameters
The following table summarizes the key quantitative data for preparing this compound solutions. Please note that the exact solubility of this compound may vary depending on the purity of the compound and the specific solvent batch. It is always advisable to perform a small-scale solubility test.
| Parameter | Value | Notes |
| Molecular Weight | 680.7 g/mol | |
| Recommended Solvents | DMSO, Ethanol | High-purity, sterile-filtered solvents are recommended. |
| Estimated Solubility in DMSO | ≥ 20 mg/mL | Based on data for structurally similar compounds[4]. This is an estimate and should be experimentally verified. |
| Recommended Stock Concentration | 10-50 mM in DMSO | Higher concentrations allow for smaller volumes to be added to the culture medium, minimizing solvent effects. |
| Typical Working Concentration | 1-20 µM | The optimal concentration should be determined experimentally for each cell line and assay. |
| Maximum Final Solvent Conc. | < 0.1% (v/v) | To avoid solvent-induced cytotoxicity. A vehicle control is essential. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 680.7 g/mol * (1000 mg / 1 g) = 6.807 mg
-
-
Weighing:
-
Carefully weigh out approximately 6.81 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of sterile, high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming (to 37°C) can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed tubes, protected from light.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Pre-warm the cell culture medium to 37°C to improve the solubility of this compound upon dilution.
-
Perform serial dilutions (recommended):
-
To minimize precipitation, it is best to perform an intermediate dilution step.
-
For a final concentration of 10 µM in 10 mL of media:
-
Intermediate Dilution: Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed media to get a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media in your culture vessel.
-
-
-
Direct Dilution (for lower concentrations):
-
For a final concentration of 1 µM in 10 mL of media:
-
Add 1 µL of the 10 mM stock solution directly to the 10 mL of pre-warmed media.
-
-
-
Mixing:
-
Immediately after adding the this compound solution, gently swirl or mix the culture vessel to ensure rapid and uniform distribution of the compound. Avoid vigorous shaking that can cause foaming.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. The final DMSO concentration in the vehicle control should be identical to that in the experimental conditions.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve in the solvent. | - Insufficient solvent volume.- Low solvent purity.- Compound has degraded. | - Ensure the correct volume of high-purity, anhydrous DMSO or ethanol is used.- Gently warm the solution (37°C) and vortex or sonicate for a few minutes.- If the issue persists, consider using a fresh vial of this compound. |
| Precipitate forms immediately upon adding the stock solution to the cell culture medium. | - "Solvent shock" - rapid change in polarity.- The final concentration exceeds the solubility limit in the aqueous medium.- Cold medium. | - Use a serial dilution method: Prepare an intermediate dilution in pre-warmed media before the final dilution.- Add the stock solution dropwise while gently swirling the medium.- Ensure the cell culture medium is pre-warmed to 37°C. - Lower the final concentration of this compound. |
| A precipitate appears in the culture plates after a few hours of incubation. | - The compound is coming out of solution over time.- Evaporation of the medium, leading to increased compound concentration. | - Check for precipitation under a microscope. If present, the results may be compromised.- Consider using a lower, more stable concentration of this compound.- Ensure proper humidification in the incubator to minimize evaporation.- For longer incubation times, consider refreshing the media with a freshly prepared this compound solution. |
| Unexpected cellular toxicity or off-target effects are observed. | - The final solvent concentration is too high.- The compound itself is cytotoxic at the tested concentration. | - Always include a vehicle control with the same final solvent concentration.- Ensure the final solvent concentration is below 0.1%.- Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line. |
Mandatory Visualizations
Signaling Pathways
Caption: Putative inhibitory effect of Viniferin on the PI3K/Akt signaling pathway.
Caption: Proposed activation of the SIRT1 pathway by Viniferin, leading to reduced oxidative stress and apoptosis.
Experimental Workflow
Caption: General workflow for preparing and using this compound in cell culture experiments.
References
Addressing Viniferol D precipitation in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for working with Viniferol D, a potent stilbenetrimer with promising therapeutic potential. Due to its polyphenolic structure, this compound exhibits poor aqueous solubility, often leading to precipitation in experimental settings. This guide offers troubleshooting strategies and frequently asked questions to help you navigate these challenges and ensure the success of your research.
Troubleshooting Guides
Issue 1: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS).
Cause: this compound is a hydrophobic molecule with extremely low water solubility. Direct dissolution in aqueous buffers is generally not feasible.
Solution:
-
Prepare a High-Concentration Stock Solution in an Organic Solvent:
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating a high-concentration stock solution of this compound.
-
Alternative Solvent: Ethanol can also be used, but it may be less effective at achieving very high concentrations and can be more prone to precipitation upon dilution.
-
-
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Issue 2: My this compound precipitates out of solution when I add it to my cell culture medium or aqueous buffer.
Cause: This is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous environment. The final concentration of the organic solvent is often insufficient to maintain the solubility of this compound.
Solution:
-
Control the Final DMSO Concentration: For most cell-based assays, it is crucial to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.
-
Perform Stepwise Dilutions: Avoid adding the DMSO stock solution directly to the final volume of your aqueous buffer. Instead, perform serial dilutions. For example, make an intermediate dilution of your stock in the buffer before preparing the final concentration. This gradual decrease in solvent polarity can help prevent precipitation.
-
Ensure Rapid Mixing: When adding the this compound stock or intermediate dilutions to your aqueous buffer, ensure the solution is being vortexed or stirred to promote rapid and uniform dispersion.
-
Consider the Final Concentration of this compound: Even with the use of DMSO, the final concentration of this compound that can be achieved in an aqueous buffer without precipitation is limited. It is recommended to perform a solubility test to determine the maximum workable concentration for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a stilbenetrimer, a type of polyphenol, isolated from the stem of Vitis vinifera (grapevine).[1] It is a potent antioxidant compound and is being investigated for various biological activities.[2]
Q2: What are the chemical properties of this compound?
A2:
-
Molecular Formula: C₄₂H₃₂O₉
-
Molecular Weight: 680.7 g/mol [2]
Q3: What is the solubility of this compound in aqueous buffers?
A3: Direct quantitative solubility data for this compound in specific aqueous buffers is limited in publicly available literature. However, as a stilbenetrimer, it is expected to have extremely low water solubility. For a related stilbene trimer, cis-miyabenol C, the estimated water solubility is exceptionally low. The general guidance is to assume this compound is practically insoluble in water and aqueous buffers.
Q4: How should I store this compound?
A4:
-
Powder: Store the lyophilized powder at -20°C for long-term storage.
-
Stock Solution (in DMSO): Store aliquots of the stock solution at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles.
Q5: What are some strategies to improve the solubility of this compound for in vivo studies?
A5: For in vivo applications where DMSO may not be suitable, advanced formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. These include:
-
Nanoformulations: Encapsulation in liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions can significantly improve aqueous dispersibility and protect the compound from degradation.
-
Co-crystals: Forming co-crystals with pharmaceutically acceptable co-formers can enhance the dissolution rate.
-
Use of Co-solvents and Surfactants: For oral formulations, co-solvents like PEG 400 and surfactants like Tween 80 can be used to create self-emulsifying drug delivery systems (SEDDS).
Data Presentation
Table 1: Solubility of this compound and Related Stilbenoids
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Soluble | Implied by general protocols |
| Aqueous Buffers | Practically Insoluble | Inferred from chemical structure | |
| cis-Miyabenol C | Water | 4.759 x 10⁻⁵ mg/L (estimated) | [2] |
| trans-Miyabenol C | DMSO | Soluble | [3] |
| ε-Viniferin | DMSO | Soluble | [4] |
| Water | Poorly soluble | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution in your desired volume of DMSO (Molecular Weight of this compound = 680.7 g/mol ).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the corresponding volume of 100% DMSO to the tube.
-
Cap the tube securely and vortex the solution until the powder is completely dissolved.
-
If the compound does not readily dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for a few minutes. Visually inspect to ensure no particulates remain.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Buffer (e.g., for a cell-based assay)
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or multi-well plates
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed. To minimize the final DMSO concentration, it is advisable to use a high-concentration stock.
-
Stepwise Dilution: a. Prepare an intermediate dilution of the this compound stock solution in your aqueous buffer. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can perform a 1:100 dilution of the 10 mM stock to make a 100 µM intermediate solution (with 1% DMSO). b. Add the appropriate volume of the intermediate solution to your final volume of aqueous buffer to achieve the desired final concentration. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of buffer to get a final concentration of 10 µM.
-
Direct Dilution (for very low final concentrations): If the final desired concentration is very low, a direct dilution may be possible. For a final concentration of 1 µM, you can add 1 µL of the 10 mM stock solution to 10 mL of the aqueous buffer (a 1:10,000 dilution), resulting in a final DMSO concentration of 0.01%.
-
Immediately after adding the this compound stock or intermediate dilution, vortex the solution to ensure it is homogenously mixed and to prevent localized precipitation.
-
Visually inspect the final working solution for any signs of precipitation before use. If precipitation is observed, consider lowering the final concentration of this compound.
Mandatory Visualizations
References
- 1. Inhibition of Pancreatic α-amylase by Resveratrol Derivatives: Biological Activity and Molecular Modelling Evidence for Cooperativity between Viniferin Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Viniferol D Autofluorescence in Imaging Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the autofluorescence of Viniferol D in various imaging assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it exhibit autofluorescence?
This compound is a stilbenoid, a type of natural phenol derived from plants like grapevines.[1][2][3] Stilbenoids, including resveratrol and its oligomers, are known to be inherently fluorescent due to their chemical structure, which contains multiple conjugated aromatic rings.[4][5] This intrinsic fluorescence is often referred to as autofluorescence and can interfere with the signals from fluorescent labels used in imaging assays.
Q2: I am observing high background fluorescence in my imaging experiment with this compound. How can I confirm it is autofluorescence from the compound?
To confirm that the observed background is from this compound's autofluorescence, you should include a control sample in your experiment that contains this compound but lacks any fluorescent labels (e.g., antibodies, dyes). Image this control sample using the same settings as your experimental samples. If you detect a signal in the control, it is likely attributable to the autofluorescence of this compound.
Q3: In which spectral range should I expect to see autofluorescence from this compound?
Troubleshooting Guides
Issue 1: High background fluorescence obscuring the signal of interest.
Potential Cause: Autofluorescence of this compound is interfering with the emission of your fluorescent probe.
Solutions:
-
Spectral Separation: If possible, choose a fluorescent probe with an emission spectrum that is well-separated from the expected emission of this compound. Since this compound likely fluoresces in the blue-violet region, selecting probes that emit in the green, red, or far-red regions of the spectrum can significantly improve the signal-to-noise ratio.[7]
-
Photobleaching: Intentionally photobleach the autofluorescence of this compound before introducing your fluorescent label. This involves exposing the sample to high-intensity light to destroy the intrinsic fluorescence of this compound.[8][9][10]
-
Chemical Quenching: Treat your samples with a chemical quenching agent, such as Sudan Black B, which can reduce autofluorescence from various sources.[11][12][13]
-
Spectral Unmixing: If your imaging system has spectral detection capabilities, you can use a technique called spectral unmixing. This computational method separates the emission spectra of different fluorophores, including the autofluorescence from this compound, on a pixel-by-pixel basis.[14][15][16][17]
Issue 2: Weak specific signal after applying autofluorescence reduction techniques.
Potential Cause: The chosen method for reducing autofluorescence is also affecting your fluorescent probe.
Solutions:
-
Optimize Photobleaching: If using photobleaching, carefully control the duration and intensity of light exposure. Over-exposure can sometimes damage the sample or affect the binding of subsequent labels. Perform a time-course experiment to find the optimal bleaching time that reduces autofluorescence without significantly compromising your specific signal.
-
Titrate Chemical Quenchers: When using chemical quenchers like Sudan Black B, optimize the concentration and incubation time. High concentrations or prolonged incubation can sometimes lead to a decrease in the specific signal.[18]
-
Signal Amplification: Consider using signal amplification techniques for your specific fluorescent label to enhance its intensity, making it more distinguishable from the remaining background fluorescence.
Quantitative Data
| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent |
| ε-viniferin | 324 | ~371-392 | Methanol / Buffer |
Data is based on findings for resveratrol and its dimers and should be considered an approximation for this compound.[5][6]
Experimental Protocols
Protocol 1: Photobleaching for Autofluorescence Reduction
This protocol describes a general procedure for photobleaching autofluorescence in fixed cell or tissue samples.
Materials:
-
Fluorescence microscope with a high-intensity light source (e.g., mercury arc lamp or LED).
-
Your fixed sample (on a slide or in a dish).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare your cell or tissue sample as per your standard fixation protocol.
-
Mount the sample on the microscope stage.
-
Expose the sample to continuous, high-intensity illumination from the microscope's light source. The duration of exposure can range from several minutes to a few hours, depending on the intensity of the autofluorescence.[8][9] A pilot experiment is recommended to determine the optimal time.
-
Monitor the decrease in autofluorescence periodically by capturing images.
-
Once the autofluorescence has been significantly reduced, proceed with your standard immunofluorescence or other labeling protocol.
Protocol 2: Sudan Black B Treatment for Chemical Quenching
This protocol provides a method for using Sudan Black B to quench autofluorescence in fixed samples.[11][13]
Materials:
-
Sudan Black B powder.
-
70% Ethanol.
-
Phosphate-buffered saline (PBS).
-
Your fixed sample.
Procedure:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure the solution is well-dissolved and filtered to remove any precipitates.
-
After your final washing step following secondary antibody incubation, incubate the sample with the Sudan Black B solution for 5-10 minutes at room temperature.
-
Gently wash the sample several times with PBS to remove excess Sudan Black B.
-
Mount your sample with an appropriate mounting medium and proceed to imaging.
Protocol 3: Workflow for Spectral Unmixing
This outlines the general steps for using spectral unmixing to separate this compound autofluorescence from your specific fluorescent signal.
Prerequisites:
-
A confocal microscope or imaging system equipped with a spectral detector.
Procedure:
-
Acquire Reference Spectra:
-
Prepare a control sample containing only this compound (no other fluorophores) to acquire its autofluorescence spectrum.
-
Prepare single-labeled control samples for each fluorophore in your experiment to acquire their individual emission spectra.
-
-
Image Experimental Sample: Acquire a "lambda stack" of your fully stained experimental sample. This involves capturing a series of images at different emission wavelengths for the same field of view.
-
Perform Linear Unmixing: In the imaging software, use the linear unmixing algorithm.
-
Load the previously acquired reference spectra (this compound autofluorescence and your specific fluorophores).
-
The software will then computationally separate the mixed signals in your experimental image into distinct channels for each component, effectively isolating the true signal from the autofluorescence.
-
Visualizations
Signaling Pathway
Stilbenoids, the class of compounds this compound belongs to, are known to be potent activators of Sirtuin 1 (SIRT1), a key regulator of cellular processes including stress resistance and metabolism.[19][20][21][22][23] The following diagram illustrates a simplified SIRT1 signaling pathway that can be potentially modulated by this compound.
Caption: Potential activation of the SIRT1 signaling pathway by this compound.
Experimental Workflow
The following workflow provides a logical approach to troubleshooting and managing autofluorescence in imaging assays involving this compound.
Caption: Troubleshooting workflow for managing this compound autofluorescence.
References
- 1. Vitis vinifera (Vine Grape) as a Valuable Cosmetic Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]
- 8. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zellbio.eu [zellbio.eu]
- 13. Autofluorescence Quenching | Visikol [visikol.com]
- 14. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 15. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 16. Clearing up the signal: spectral imaging and linear unmixing in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. benchchem.com [benchchem.com]
- 19. Pterostibene: potent SIRT1 activator [pterostilbene.com]
- 20. SIRT1 activation by pterostilbene attenuates the skeletal muscle oxidative stress injury and mitochondrial dysfunction induced by ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Caloric restriction mimetics: Pinostilbene versus resveratrol regarding SIRT1 and SIRT6 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Viniferol D using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Viniferol D, a resveratrol oligomer of significant interest for its potential therapeutic properties. While direct validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established and validated methods for structurally similar stilbenoids, such as resveratrol and ε-viniferin, to provide a robust framework for its analysis. The principles and methodologies presented here are directly applicable to the validation of an HPLC method for this compound.
Comparative Analytical Methods
Several analytical techniques are available for the quantification of stilbenoids. HPLC with UV detection remains the most common and accessible method. However, other techniques offer advantages in terms of sensitivity and speed.
| Analytical Method | Principle | Common Application | Advantages | Disadvantages |
| HPLC-UV/DAD | Separation based on polarity using a stationary and mobile phase, with detection by UV-Vis absorbance.[1][2][3] | Routine quality control, quantification in plant extracts and pharmaceutical formulations.[2][4] | Robust, reproducible, cost-effective, and widely available.[5] | Lower sensitivity compared to MS, potential for interference from co-eluting compounds.[6] |
| UPLC-UV/DAD | Similar to HPLC but uses smaller particle size columns for faster and more efficient separations.[6][7] | High-throughput screening, analysis of complex mixtures.[7] | Faster analysis times, improved resolution, and lower solvent consumption.[6][7] | Higher initial instrument cost, more susceptible to matrix effects. |
| HPLC-MS/MS | Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[3][6] | Quantification in biological matrices (plasma, tissue), metabolite identification.[6][8] | Very high sensitivity (low LOD and LOQ), high specificity, and structural elucidation capabilities.[3][6] | High instrument and maintenance costs, requires specialized expertise.[6] |
| Spectrofluorimetry | Measures the fluorescence of the analyte at a specific wavelength. | Rapid screening of samples containing a single known stilbene.[9] | Sensitive, rapid, and inexpensive for specific applications.[9] | Not suitable for complex mixtures, susceptible to interference from other fluorescent compounds.[9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the HPLC analysis of resveratrol and its derivatives, which can be adapted for this compound.
Stability-Indicating HPLC-UV Method for Resveratrol
This method is designed to separate the analyte from its degradation products, ensuring accurate quantification in stability studies.[10][11]
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.[2][3]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.05 M orthophosphoric acid, pH 2.0) and an organic solvent (e.g., methanol or acetonitrile).[2] A typical composition is 30% aqueous phase and 70% methanol.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 306 nm, which is a common maximum absorbance wavelength for stilbenoids.[2][3]
-
Injection Volume: 15-20 µL.[2]
-
Run Time: Approximately 7-15 minutes, depending on the specific gradient and column dimensions.[2][3]
UPLC Method for High-Throughput Analysis
This method is suitable for rapid analysis of a large number of samples.[7]
-
Instrumentation: Ultra-Performance Liquid Chromatograph with a UV detector.[7]
-
Column: A reversed-phase C18 UPLC column (e.g., with a particle size of less than 2 µm).[7]
-
Mobile Phase: A gradient elution system with acetonitrile and deionized water.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Detection Wavelength: 306 nm.[7]
-
Run Time: As short as 3 minutes.[7]
Quantitative Data Summary
The following tables summarize typical performance characteristics of validated HPLC and UPLC methods for resveratrol and related compounds, providing a benchmark for the validation of a this compound method.
Table 1: HPLC Method Validation Parameters for Resveratrol Analysis
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 20 - 60 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 2.94 µg/mL | [2] |
| Limit of Quantification (LOQ) | 9.8 µg/mL | [2] |
| Accuracy (% Recovery) | 98% - 102% | [12] |
| Precision (%RSD) | < 2% | [2] |
Table 2: UPLC Method Validation Parameters for t-Resveratrol Analysis
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.4 - 1.2 µg/mL | [7] |
| Limit of Detection (LOD) | 0.01 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.02 µg/mL | [7] |
| Accuracy (% Recovery) | 99.04% - 99.93% | [7] |
| Precision (%RSD) | < 2.0% | [7] |
Workflow for HPLC Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method according to ICH guidelines.
Caption: Workflow for HPLC Method Validation.
This guide provides a foundational understanding and practical framework for the validation of an HPLC method for this compound analysis. For successful validation, it is imperative to adhere to the principles outlined in the ICH Q2(R1) guidelines and to meticulously document all experimental procedures and results.
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Rapid and Sensitive Stability-indicating RP-HPLC Method for Resveratrol Quantification in Pharmaceutical Formulation | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 5. Characteristics, Biological Properties and Analytical Methods of Trans-Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 8. Trans-ε-Viniferin Encapsulation in Multi-Lamellar Liposomes: Consequences on Pharmacokinetic Parameters, Biodistribution and Glucuronide Formation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of methods for analysis of resveratrol in dietary vegetable supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Viniferol D and Resveratrol Bioactivity: A Guide for Researchers
A notable disparity in research exists between the well-studied resveratrol and its derivative, Viniferol D. While resveratrol's bioactivities are extensively documented, scientific literature on the specific biological effects of this compound, a resveratrol trimer, is sparse. This guide provides a comprehensive comparison based on available data, highlighting the significant knowledge gap and suggesting avenues for future research.
Introduction
Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in various plants, including grapes, has been the subject of intense research for its potential health benefits. Its oligomers, formed by the polymerization of two or more resveratrol units, are also gaining attention for their diverse biological activities. Among these is this compound, a resveratrol trimer. This guide aims to provide a comparative analysis of the bioactivity of resveratrol and this compound for researchers, scientists, and drug development professionals. However, a critical lack of experimental data on this compound necessitates a broader look at other resveratrol oligomers to provide context, with the strong advisory that these are not direct substitutes for studies on this compound itself.
I. Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivities of resveratrol and other resveratrol oligomers. It is important to note the absence of specific bioactivity data for this compound in the current scientific literature.
Table 1: Bioactivity of Resveratrol
| Bioactivity | Assay | Cell Line / Model | IC₅₀ / Effective Concentration | Reference |
| Antioxidant | DPPH Radical Scavenging | In vitro | IC₅₀: 81.92 ± 9.17 µM | [1] |
| FRAP (Ferric Reducing Antioxidant Power) | In vitro | IC₅₀: 13.36 ± 0.91 µM | [1] | |
| NO (Nitric Oxide) Scavenging | In vitro | IC₅₀: 200.68 ± 15.40 µM | [1] | |
| Anti-inflammatory | Nitric Oxide Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Significant reduction at various concentrations | [2][3] |
| iNOS and COX-2 Inhibition | Various models | Dose-dependent inhibition | [2][3] | |
| Anticancer | Cell Viability (MTT Assay) | Human lung cancer (A549) | IC₅₀: 39.11 ± 0.32 µg/mL (extract) | [4] |
| Human colon cancer (HCT116) | Growth inhibition | [5][6] | ||
| Human breast cancer (MCF-7) | IC₅₀: ~50-100 µM | [5][6] | ||
| Apoptosis Induction | Various cancer cell lines | Induction of caspase activity | [5][6] | |
| Neuroprotective | β-secretase (BACE1) Inhibition | In vitro | IC₅₀ = 11.9 μM | [7] |
| Reduction of Aβ aggregation | In vitro and in vivo models | Protective effects | [8][9] |
Table 2: Bioactivity of Other Resveratrol Oligomers (for Context)
| Compound (Class) | Bioactivity | Assay / Model | Key Findings | Reference |
| ε-Viniferin (Dimer) | Antioxidant | DPPH Radical Scavenging | IC₅₀: 80.12 ± 13.79 µM | [1] |
| Anticancer | Chronic B lymphocytic leukemia cells | More potent than resveratrol in inducing apoptosis | [10] | |
| Miyabenol C (Trimer) | Neuroprotective | In vitro and in vivo AD models | Potent β-secretase inhibitor, reduces Aβ levels | [11][12][13] |
| Suffruticosol B (Trimer) | Anticancer | Various cancer cell lines | Better inhibitory effect on cell viability than resveratrol | [14] |
| Neuroprotective | Alzheimer's Disease models | Ameliorates pathology by inhibiting MAO-B | [15][16] | |
| Vitisin A (Tetramer) | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Inhibits NO and iNOS production | [17] |
| Anticancer | In vitro models | Shows anticancer and antiapoptotic effects | [17] | |
| Vitisin B (Tetramer) | Antioxidant | DPPH Radical Scavenging | Least active compared to resveratrol and ε-viniferin | [18] |
| Anticancer | Human HL-60 leukemia cells | Stronger inhibition of cell proliferation than resveratrol | [19] | |
| Antiviral | Influenza A virus | Inhibits neuraminidase activity | [20] | |
| Wenchowenol (Trimer) | Antioxidant | DPPH Radical Scavenging | Potent antioxidant activity comparable to resveratrol | [1] |
Observation: The limited data on resveratrol oligomers suggests that polymerization can lead to varied and sometimes more potent bioactivities compared to the resveratrol monomer. For instance, some trimers and tetramers have shown enhanced anticancer and neuroprotective effects. However, without direct experimental data, the specific bioactivities of this compound remain unknown.
II. Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.
A. Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (around 517 nm).
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (resveratrol or this compound) in a suitable solvent.
-
Mix the test compound solution with the DPPH solution in a 96-well plate or cuvettes.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).[1]
-
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), which has an intense blue color and can be monitored spectrophotometrically.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.
-
Add the test compound to the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time.
-
Measure the absorbance of the blue-colored product at 593 nm.
-
Construct a standard curve using a known antioxidant (e.g., FeSO₄) and express the results as equivalents of the standard.[1]
-
-
B. Anti-inflammatory Activity Assay
-
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of nitrite in the cell culture medium using the Griess reagent.
-
Protocol:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance of the resulting azo dye at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.[2][3]
-
-
C. Anticancer Activity Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:
-
Principle: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a wavelength between 500 and 600 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[4][5]
-
-
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Signaling Pathways of Resveratrol
The following diagram illustrates some of the key signaling pathways modulated by resveratrol that contribute to its anti-inflammatory and anticancer effects.
Caption: Key signaling pathways modulated by resveratrol.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a general workflow for screening the bioactivity of compounds like this compound and resveratrol.
Caption: General workflow for bioactivity screening.
IV. Conclusion and Future Directions
The existing body of research provides a robust understanding of the multifaceted bioactivities of resveratrol, positioning it as a significant compound in nutraceutical and pharmaceutical research.[2][3][5][6] In stark contrast, this compound remains largely uncharacterized. The limited data available for other resveratrol oligomers hint at the possibility of enhanced or novel bioactivities resulting from the polymerization of resveratrol.[10][11][14]
This comparative guide underscores a critical need for dedicated research into the bioactivity of this compound. Future studies should aim to:
-
Isolate and purify this compound in sufficient quantities for comprehensive biological evaluation.
-
Conduct in vitro screening to assess its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties in direct comparison to resveratrol.
-
Elucidate the mechanisms of action for any observed bioactivities, including the identification of molecular targets and signaling pathways.
-
Perform in vivo studies in relevant animal models to validate in vitro findings and assess its pharmacokinetic and safety profiles.
By systematically addressing this knowledge gap, the scientific community can determine the potential of this compound as a novel therapeutic agent and contribute to a deeper understanding of the structure-activity relationships within the diverse family of resveratrol oligomers.
References
- 1. A New Resveratrol Trimer from the Roots and Stems of Vitis wenchowensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Resveratrol: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Resveratrol: A Double-Edged Sword in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol Promotes Self-digestion to Put Cancer to Sleep [jcpjournal.org]
- 6. Anticancer Molecular Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 10. Vitisin A | CAS:142449-89-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 12. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Suffruticosol C-Mediated Autophagy and Cell Cycle Arrest via Inhibition of mTORC1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suffruticosol B from Paeonia lactiflora Ameliorates Alzheimer's Disease Pathology by Inhibiting MAO-B Activity [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vitisin B | CAS:184362-10-5 | Manufacturer ChemFaces [chemfaces.com]
- 20. Vitisin B inhibits influenza A virus replication by multi-targeting neuraminidase and virus-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Viniferol D and its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of Viniferol D and its related stilbenoid analogs. Due to a lack of direct comparative studies on this compound and its specific synthetic analogs in the current body of scientific literature, this guide presents available data on closely related stilbene oligomers to offer a relevant comparative context.
Data Presentation: Cytotoxicity of Stilbenoids
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for this compound's parent compound, resveratrol, and various stilbene oligomers against a panel of human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be approached with caution due to variations in experimental conditions.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Resveratrol | HepG2 | Hepatocellular Carcinoma | 30 | [1] |
| Hep3B | Hepatocellular Carcinoma | 21 | [1] | |
| RPMI8226 | Multiple Myeloma | 26.3 | [2] | |
| trans-ε-viniferin | HepG2 | Hepatocellular Carcinoma | >200 | [1] |
| Hep3B | Hepatocellular Carcinoma | 63 | [1] | |
| RPMI8226 | Multiple Myeloma | 45.7 | [2] | |
| R2-viniferin | HepG2 | Hepatocellular Carcinoma | 9.7 ± 0.4 | [1] |
| Hep3B | Hepatocellular Carcinoma | 47.8 ± 2.8 | [1] | |
| Hopeaphenol | Hep3B | Hepatocellular Carcinoma | 13.1 ± 4.1 | [1] |
| Isohopeaphenol | Hep3B | Hepatocellular Carcinoma | 26.0 ± 3.0 | [1] |
| Ampelopsin A | HepG2 | Hepatocellular Carcinoma | 76 | [1] |
Experimental Protocols
A standard method for evaluating the cytotoxicity of compounds like this compound and its analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound or its analogs) in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4] Incubate the plate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining cytotoxicity.
Apoptosis Signaling Pathway Induced by Stilbenoids
Caption: A potential apoptosis signaling pathway activated by stilbenoids.[6]
References
- 1. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Resveratrol Derivative, Trans-3, 5, 4′-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Viniferol D and Piceatannol: A Guide for Researchers
In the realm of natural polyphenolic compounds, both Viniferol D and piceatannol have garnered interest for their potential therapeutic applications. This guide provides a detailed, data-driven comparison of these two stilbenoids, focusing on their biochemical properties, mechanisms of action, and biological activities. While extensive research is available for piceatannol, data on this compound remains notably scarce, a fact that will be highlighted throughout this comparison.
Physicochemical Properties
| Property | This compound | Piceatannol |
| Chemical Class | Stilbenoid (Resveratrol Trimer) | Stilbenoid (Resveratrol Analogue) |
| Molecular Formula | C42H32O9 | C14H12O4 |
| Molecular Weight | 680.70 g/mol | 244.24 g/mol |
| Natural Sources | Stems of Vitis vinifera 'Kyohou' | Grapes, passion fruit, white tea, Japanese knotweed |
Anticancer Activity
Table 1: Anticancer Activity (IC50 values) of Piceatannol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HL-60 | Human Acute Myeloid Leukemia | 24.8 | Not Specified | [2] |
| Caco-2 | Human Colorectal Adenocarcinoma | 42.0 ± 9.8 | 48 | [3] |
| HT-29 | Human Colorectal Adenocarcinoma | 69.5 ± 4.6 | 48 | [3] |
| J82 | Bladder Cancer | 27.7 ± 1.4 | Not Specified | [2] |
| T24 | Bladder Cancer | 66.58 ± 1.84 | 48 | [2] |
| PC3 | Prostate Cancer | 74.3 | Not Specified | [2] |
| LNCaP | Prostate Cancer | 43.4 | 72 | [4] |
| MCF-7 | Breast Cancer | 65.6 | Not Specified | [2] |
| A2058 | Melanoma | 15.6 | Not Specified | [2] |
| WM266-4 | Melanoma | 29.4 | Not Specified | [2] |
| HepG2 | Liver Cancer | 17 | 72 | [2] |
| PANC-1 | Pancreatic Cancer | 21.82 | Not Specified | [2] |
| SW1990 | Pancreatic Cancer | 30.69 | Not Specified | [2] |
Antioxidant Activity
Piceatannol is a well-documented antioxidant. Its superior radical scavenging activity compared to resveratrol is often attributed to the additional hydroxyl group in its structure. While this compound, as a polyphenol, is expected to possess antioxidant properties, specific quantitative data from standardized assays like DPPH or ORAC are not available in the reviewed literature.
Table 2: Antioxidant Activity of Piceatannol
| Assay | IC50 Value | Reference |
| DPPH Radical Scavenging | 1.05 ± 0.12 µg/mL | [5] |
| DPPH Radical Scavenging | ~10 µM | [6] |
| ABTS Radical Cation Decolorization | ~5 µM | [6] |
Anti-inflammatory Activity
Piceatannol has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as inhibiting the activation of NF-κB and MAPK signaling pathways.[7] This leads to a reduction in the production of pro-inflammatory mediators. For this compound, while general anti-inflammatory activity is plausible for a resveratrol oligomer, specific experimental data, such as IC50 values for nitric oxide (NO) inhibition, are not currently available.
Table 3: Anti-inflammatory Activity of Piceatannol
| Assay | Cell Line | Effect | Reference |
| LPS-induced NO production | RAW 264.7 macrophages | Inhibition | [8] |
| TNF-α-induced NF-κB activation | RA-FLS | Inhibition | [7] |
| TNF-α-induced MAPK activation | RA-FLS | Inhibition | [7] |
| Palmitic acid-induced IL-6 and TNF-α secretion | HUVECs | Decrease via HO-1 induction | [9] |
Signaling Pathways Modulated by Piceatannol
Piceatannol's diverse biological effects are a result of its interaction with multiple intracellular signaling pathways. Key pathways include the PI3K/Akt pathway, which is crucial for cell survival and proliferation, and the NF-κB pathway, a central regulator of inflammation.
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., piceatannol) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The principle is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare serial dilutions of the test compound.
-
Add the test compound solution to the DPPH solution in a test tube or 96-well plate.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Conclusion
This comparative guide demonstrates that piceatannol is a well-characterized stilbenoid with potent anticancer, antioxidant, and anti-inflammatory properties, supported by a substantial body of experimental data. In contrast, this compound, a resveratrol trimer, remains largely uncharacterized in terms of its biological activities. While the activity of other resveratrol trimers suggests potential for this compound, the lack of direct evidence underscores a significant gap in the current scientific literature. Further research is imperative to elucidate the pharmacological profile of this compound and to enable a more comprehensive and direct comparison with piceatannol and other bioactive stilbenoids. This would be crucial for researchers and drug development professionals seeking to explore the therapeutic potential of this class of natural compounds.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Toxicological Evaluation of Piceatannol, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic anticancer activity of resveratrol in combination with docetaxel in prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Piceatannol suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Resveratrol analog piceatannol restores the palmitic acid-induced impairment of insulin signaling and production of endothelial nitric oxide via activation of anti-inflammatory and antioxidative heme oxygenase-1 in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Viniferol D and Other Resveratrol Trimers: An Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of resveratrol, a well-studied stilbenoid, has led to increased interest in its oligomeric forms, particularly resveratrol trimers. These complex molecules, formed by the oxidative coupling of three resveratrol units, often exhibit enhanced biological activities compared to the monomer. This guide provides a comparative overview of the efficacy of Viniferol D relative to other known resveratrol trimers, focusing on their anticancer, antioxidant, and anti-inflammatory properties. The data presented is a synthesis of findings from various independent studies and should be interpreted as a comparative landscape rather than a direct head-to-head clinical or preclinical trial.
Comparative Efficacy of Resveratrol Trimers
The following table summarizes the available quantitative data on the biological activities of various resveratrol trimers. It is important to note the absence of publicly available efficacy data for this compound, highlighting a significant gap in the current research landscape.
| Compound | Biological Activity | Assay | Results | Source |
| This compound | Anticancer, Antioxidant, Anti-inflammatory | - | No quantitative data available in the public domain. | - |
| Miyabenol C | Anticancer | Proliferation Assay | Most efficient at inhibiting cell growth in myeloid and lymphoid cell lines (IC50: 10.8 to 29.4 µM). Induces apoptosis via caspase activation. | [1] |
| Suffruticosol C | Anticancer | Proliferation Assay | Showed anticancer activity against human T98G glioblastoma cells at lower concentrations. | [2][3] |
| α-Viniferin | Anti-inflammatory | Cyclooxygenase (COX) Inhibition | 3- to 4-fold higher inhibition of COX activity compared to resveratrol. | [4] |
| Antioxidant | DPPH Radical Scavenging | Lower activity than resveratrol (15.79% scavenging activity, no IC50 reported). | [5] | |
| Antioxidant | Ferric Thiocyanate (FTC) Method | High antioxidant activity (77.77% inhibition). | [5] | |
| Antioxidant | Thiobarbituric Acid (TBA) Method | High antioxidant activity (86.47% inhibition). | [5] | |
| Wenchowenol | Antioxidant | DPPH Radical Scavenging | IC50 = 43 µM (Comparable to Resveratrol, IC50 = 38 µM). | [6] |
| Malaysianol D | Anti-inflammatory | Prostaglandin E2 (PGE2) Inhibition | Weak inhibitory activity (43.05% inhibition at 10 µg/mL). | [1] |
| Suffruticosol B & C | Cytotoxicity | Normal Human Blood Cells | Higher cytotoxicity than resveratrol and its dimers. | [2][3] |
Experimental Methodologies
This section details the experimental protocols for the key assays cited in the comparative data table. These methodologies are fundamental for the accurate interpretation and replication of the presented findings.
Anticancer Activity: Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., myeloid, lymphoid, glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the resveratrol trimers or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity: Prostaglandin E2 (PGE2) Inhibition Assay
-
Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) or other relevant cell types are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Incubation: Cells are incubated for a specified period to allow for the production and release of PGE2 into the culture medium.
-
Sample Collection: The cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA) according to the manufacturer's instructions.
-
Data Analysis: The percentage of PGE2 inhibition by the test compound is calculated relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
The biological activities of resveratrol and its oligomers are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the targeted development of novel therapeutics.
Caption: A generalized workflow for the comparative evaluation of resveratrol trimer efficacy.
The anti-inflammatory effects of resveratrol are often attributed to its ability to modulate key signaling pathways involved in the inflammatory response. While specific data for this compound is unavailable, the known pathways affected by resveratrol provide a likely framework for the action of its trimers.
Caption: Potential mechanism of anti-inflammatory action of resveratrol trimers via inhibition of the NF-κB signaling pathway.
Conclusion
The available data, while limited, suggests that resveratrol trimers as a class of compounds hold significant promise, with some members demonstrating superior anticancer and anti-inflammatory activities compared to resveratrol. Miyabenol C and Suffruticosol C have shown notable anticancer potential, while α-viniferin exhibits potent anti-inflammatory effects. The antioxidant capacity appears to be variable among the different trimers.
The conspicuous absence of efficacy data for this compound underscores a critical need for further research. Future studies should focus on conducting direct, parallel comparisons of this compound with other promising resveratrol trimers using standardized experimental protocols. Elucidating the specific mechanisms of action and signaling pathways for each trimer will be paramount for the rational design and development of novel, highly effective therapeutic agents derived from these complex natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. Resveratrol Oligomers for the Prevention and Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajbasweb.com [ajbasweb.com]
- 6. A New Resveratrol Trimer from the Roots and Stems of Vitis wenchowensis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crossroads of Enzymatic Activity: A Comparative Guide to Viniferol D and Related Stilbenoids
For researchers, scientists, and drug development professionals, understanding the enzymatic cross-reactivity of natural compounds is paramount for lead optimization and predicting off-target effects. This guide provides a comparative overview of the enzymatic activity of Viniferol D and other prominent stilbenoids, offering insights into their potential as modulators of key cellular signaling pathways.
While specific quantitative data for this compound's interaction with a broad range of enzymes remains limited in publicly available research, this guide leverages experimental data from closely related resveratrol oligomers to provide a valuable comparative context. The following sections detail the enzymatic inhibition and activation profiles of resveratrol, α-viniferin, and ε-viniferin, compounds that share a structural lineage with this compound. This comparative analysis serves as a foundational resource for researchers investigating the therapeutic potential of this class of molecules.
Comparative Enzymatic Activity of Stilbenoids
The following table summarizes the known inhibitory and activation data for resveratrol and its derivatives against a panel of key enzymes. This data highlights the diverse and sometimes overlapping bioactivities of these compounds.
| Compound | Enzyme Target | Assay Type | IC50 / Activity | Reference |
| α-Viniferin | Cyclooxygenase-2 (COX-2) | Inhibition | 4.9 µM | [1] |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition | 4.7 µM | [1] | |
| Cyclooxygenase-1 (COX-1) | Inhibition | Very weak inhibition | [1] | |
| Resveratrol | Cyclooxygenase-1 (COX-1) | Inhibition | IC50 = 2.27 µM | [2] |
| Cyclooxygenase-2 (COX-2) | Inhibition | IC50 = 3.40 µM | [2] | |
| Sirtuin 1 (SIRT1) | Activation | Activator | [3][4] | |
| ε-Viniferin | Sirtuin 1 (SIRT1) | Activation | Activator, equivalent to Resveratrol | [3] |
| Angiotensin-Converting Enzyme (ACE) | Inhibition | Inhibitor | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key enzymatic assays discussed in this guide.
Cyclooxygenase (COX) Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of compounds against COX-1 and COX-2.
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reaction Mixture: The reaction mixture contains the enzyme, heme as a cofactor, and a mild reducing agent like epinephrine.
-
Inhibitor Incubation: The test compound (e.g., this compound, resveratrol) dissolved in a suitable solvent (e.g., DMSO) is pre-incubated with the enzyme solution at 37°C for a specified time (e.g., 10 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The formation of prostaglandin E2 (PGE2), a product of the COX reaction, is measured. This can be done using various methods, including ELISA or LC-MS/MS.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Sirtuin 1 (SIRT1) Activation Assay
This protocol describes a common method for assessing the activation of SIRT1 by small molecules.
-
Reagents: The assay typically utilizes a recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., derived from p53), and NAD+ as a cofactor.
-
Assay Buffer: A suitable buffer is used to maintain optimal pH and ionic strength for the enzyme.
-
Reaction Setup: The test compound is incubated with the SIRT1 enzyme, the acetylated peptide substrate, and NAD+ in a microplate well.
-
Deacetylation Reaction: The mixture is incubated at a controlled temperature (e.g., 37°C) to allow the deacetylation of the substrate by SIRT1.
-
Development: A developer solution is added, which contains a protease that cleaves the deacetylated substrate, leading to the release of a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence is measured using a fluorometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: The increase in fluorescence is proportional to the SIRT1 activity. The fold activation by the test compound is calculated relative to a vehicle control.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Inflammatory pathway and points of inhibition by stilbenoids.
Caption: General workflow for in vitro enzymatic assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Grape Cane Extracts as Multifunctional Rejuvenating Cosmetic Ingredient: Evaluation of Sirtuin Activity, Tyrosinase Inhibition and Bioavailability Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polypharmacology or Promiscuity? Structural Interactions of Resveratrol With Its Bandwagon of Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In the shadow of resveratrol: biological activities of epsilon-viniferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha-Viniferin | CAS:62218-13-7 | Manufacturer ChemFaces [chemfaces.com]
Validating the Mechanism of Action of Viniferol D: A Comparative Guide
A Note on the Availability of Data for Viniferol D
To provide a comprehensive and data-driven comparison as requested, this guide will focus on a closely related and well-studied resveratrol oligomer, ε-viniferin (a resveratrol dimer). Given that resveratrol is the parent compound and is frequently studied alongside its derivatives, it will be used as the primary alternative for comparison. This approach allows for a detailed examination of the structure-activity relationship among stilbenoids and provides a framework for the potential future validation of this compound's mechanism of action.
Comparison of ε-Viniferin and Resveratrol
This guide objectively compares the performance of ε-viniferin with its parent compound, resveratrol, and provides supporting experimental data to validate their mechanisms of action.
Data Presentation
The following tables summarize quantitative data from various in vitro studies, highlighting the comparative efficacy of ε-viniferin and resveratrol in key biological activities.
Table 1: Antioxidant Activity of ε-Viniferin and Resveratrol
| Assay | Compound | IC50 (µM) | Source |
| DPPH Radical Scavenging | ε-Viniferin | 80.12 ± 13.79 | [1] |
| Resveratrol | 81.92 ± 9.17 | [1] | |
| Nitric Oxide (NO) Scavenging | ε-Viniferin | 338.35 ± 89.47 | [2] |
| Resveratrol | 200.68 ± 15.40 | [2] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Exposure Time | Source |
| Murine Mammary Adenocarcinoma (AMN-3) | Resveratrol | ~50-100 µg/mL | 24 h | [3] |
| Human Laryngeal Carcinoma (Hep-2) | Resveratrol | >100 µg/mL | 24 h | [3] |
| Rat Embryo Fibroblast (Ref) | Resveratrol | ~50-100 µg/mL | 24 h | [3] |
Note: Specific IC50 values for ε-viniferin in these exact cell lines were not found in the reviewed literature, highlighting a gap in direct comparative cytotoxicity studies.
Table 3: Neuroprotective and Anti-inflammatory Effects
| Assay | Cell Model | Treatment | Effect | Source |
| LDH Release (Cytotoxicity) | PC12 neurons + 6-OHDA | ε-Viniferin (1 nM) | Significant reduction in LDH release | |
| Resveratrol (1 nM) | Significant reduction in LDH release | |||
| PC12 neurons + LPS-activated microglia | ε-Viniferin (1 nM) | 28.3 ± 2.7% decrease in LDH release | ||
| Resveratrol (1 nM) | 21.7 ± 1.5% decrease in LDH release |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Objective: To assess the free radical scavenging activity of the compounds.
-
Methodology:
-
A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Different concentrations of the test compound (ε-viniferin or resveratrol) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
-
Objective: To determine the effect of the compounds on cell viability and proliferation.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (ε-viniferin or resveratrol) for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for a few hours (e.g., 2-4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
-
Objective: To quantify cell death by measuring the release of LDH from damaged cells.
-
Methodology:
-
Cells are cultured and treated with the test compounds as described for the MTT assay.
-
After the incubation period, a sample of the cell culture supernatant is collected.
-
The LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt, is added to the supernatant.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH.
-
The NADH then reduces the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan is measured at a specific wavelength (typically around 490 nm).
-
The amount of LDH released is proportional to the number of dead cells. Results are often expressed as a percentage of the positive control (cells treated with a known cytotoxic agent).
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by resveratrol and, by extension, its oligomers like ε-viniferin.
Caption: SIRT1/AMPK signaling pathway activated by resveratrol.
Caption: Inhibition of the NF-κB inflammatory pathway.
Experimental Workflow
Caption: A generalized experimental workflow for screening bioactivity.
References
- 1. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron–Glia Co-Culture Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Viniferol D from Diverse Vitis Species: A Guide for Researchers
A comprehensive review of Viniferol D, a promising resveratrol trimer, reveals its presence in Vitis vinifera, particularly in the stems of the 'Kyohou' cultivar. While extensive research highlights the biological activities of other stilbenoids, specific comparative data on this compound from different Vitis species remains limited. This guide synthesizes the available information on its quantification and biological evaluation, providing a framework for future comparative studies.
Quantification of this compound: A Call for Broader Analysis
Currently, quantitative data on the concentration of this compound across a wide range of Vitis species and their cultivars is scarce. The majority of existing research has focused on the isolation and identification of this compound, primarily from Vitis vinifera 'Kyohou' stems. To facilitate a comprehensive comparative study, there is a pressing need for systematic quantification of this compound in various Vitis species, including but not limited to Vitis amurensis and Vitis rotundifolia, which are known for their rich and diverse stilbenoid profiles.
Table 1: Reported Presence of this compound in Vitis Species
| Vitis Species | Cultivar | Plant Part | Concentration | Reference |
| Vitis vinifera | 'Kyohou' | Stem | Not Quantified | [1] |
| Vitis vinifera | 'Raboso Piave' | Grape | Detected | [1] |
Note: This table highlights the limited quantitative data available and serves as a call for further research in this area.
Biological Activities: Unveiling the Therapeutic Potential of this compound
While direct comparative studies on the biological activities of this compound from different Vitis species are not yet available, research on related stilbenoids and extracts from Vitis species provides valuable insights into its potential therapeutic applications. Key areas of investigation include its cytotoxic, anti-inflammatory, and antioxidant effects.
Cytotoxic Activity
Studies on various stilbenoid oligomers isolated from Vitis vinifera have demonstrated significant cytotoxic activity against a range of cancer cell lines. For instance, the resveratrol tetramer R2-viniferin has shown potent cytotoxicity against HepG2 human hepatocellular carcinoma cells, with an IC50 value of 9.7 ± 0.4 µM.[2] In contrast, other stilbenoids like ampelopsin A and trans-ε-viniferin exhibited varying degrees of cytotoxicity depending on the cell line.[2] While specific IC50 values for this compound are not widely reported, its structural similarity to other cytotoxic stilbenoids suggests it may also possess anticancer properties.
Table 2: Comparative Cytotoxicity of Stilbenoids from Vitis vinifera (IC50 values in µM)
| Compound | HepG2 (p53 wild-type) | Hep3B (p53-null) | HH4 (non-transformed hepatocytes) |
| Ampelopsin A | 76 ± 5.1 | > 200 | 185 ± 15 |
| trans-ε-viniferin | 85 ± 6.2 | 63 ± 4.8 | 178 ± 12 |
| Hopeaphenol | 24 ± 3.5 | 13.1 ± 4.1 | 150 ± 9.8 |
| Isohopeaphenol | 54 ± 4.1 | 26.0 ± 3.0 | > 200 |
| R2-viniferin | 9.7 ± 0.4 | 47.8 ± 2.8 | > 200 |
| R-viniferin | > 200 | > 200 | > 200 |
Source: Adapted from a study on natural stilbene oligomers from Vitis vinifera.[2]
Anti-inflammatory Activity
The anti-inflammatory properties of stilbenoids are well-documented. Trans-ε-viniferin, a resveratrol dimer, has been shown to exert anti-inflammatory effects.[3] The mechanism often involves the modulation of inflammatory pathways and the reduction of pro-inflammatory mediators. Given that inflammation is a key factor in many chronic diseases, investigating the anti-inflammatory potential of this compound from different Vitis sources is a promising area of research.
Antioxidant Activity
Stilbenoids are renowned for their potent antioxidant properties. The antioxidant capacity of various Vitis vinifera extracts has been demonstrated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4] The ability of these compounds to neutralize free radicals contributes to their protective effects against oxidative stress-related diseases. Comparative studies on the antioxidant activity of purified this compound from different Vitis species would be highly valuable.
Experimental Protocols
To facilitate standardized and reproducible research, this section outlines detailed methodologies for the extraction, purification, and biological evaluation of this compound.
Extraction and Purification of this compound
A general workflow for the isolation and purification of this compound from Vitis stems is depicted below. This process typically involves extraction with an organic solvent, followed by a series of chromatographic steps to isolate the compound of interest.
Detailed Protocol:
-
Extraction: Dried and powdered plant material (e.g., Vitis stems) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
-
Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.
-
Solvent Partitioning: The residue is suspended in water and partitioned with a solvent of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to further separate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column to obtain the pure compound.
-
Structural Characterization: The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a period of 24 to 72 hours.
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron–Glia Co-Culture Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Viniferol D: A Guide to Safety and Compliance
Core Principles of Viniferol D Disposal
Due to the lack of specific environmental and toxicological data for this compound, a cautious approach is mandated. The primary principle is to treat this compound as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[1] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[2][3]
Step-by-Step Disposal Procedure
The following steps provide a clear workflow for the safe disposal of this compound waste, from the point of generation to final collection.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including unused product, contaminated personal protective equipment (PPE) such as gloves and lab coats, absorbent materials from spill clean-ups, and contaminated labware (e.g., pipette tips, weighing boats), must be collected in a designated, properly labeled hazardous waste container.[1] The container should be made of a compatible material, be sealable, and clearly marked with "Hazardous Waste" and the chemical name "this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and shatter-proof container, also clearly labeled as "Hazardous Waste" with the chemical name and approximate concentration.[1][4] Do not mix this compound solutions with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Container Management:
-
Labeling: All waste containers must be accurately labeled with the contents, including the full chemical name ("this compound") and any solvents present. The date of waste accumulation should also be recorded.
-
Storage: Waste containers should be kept closed at all times, except when adding waste.[1] They must be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials. Secondary containment is recommended to prevent the spread of material in case of a spill.
3. Disposal Request and Pick-up:
-
Once the waste container is full (typically around 90% capacity), a hazardous waste pickup should be requested from your institution's Environmental Health and Safety (EHS) office. Follow your institution's specific procedures for requesting a waste pickup.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes general recommendations for handling chemical waste based on common laboratory practices.
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not exceed 90% capacity | Institutional Best Practice |
| Aqueous Waste pH for Drain Disposal | Not Recommended for this compound | Precautionary Principle |
| Solid Waste Contamination | Treat as hazardous chemical waste | [1] |
| Liquid Waste Contamination | Collect in a designated hazardous waste container | [1][4] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory chemical waste management protocols. These are not experimental but are established best practices for ensuring safety and regulatory compliance.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.
References
Navigating the Unknown: A Safety and Handling Guide for Viniferol D
For researchers, scientists, and drug development professionals, the exploration of novel compounds like Viniferol D is the frontier of innovation. However, with discovery comes the responsibility of ensuring safety. In the absence of comprehensive safety data for this compound, a cautious and conservative approach to handling is paramount. This guide provides essential, immediate safety and logistical information, treating this compound as a substance with unknown toxicity.
Personal Protective Equipment (PPE): A Precautionary Approach
When handling this compound, a comprehensive personal protective equipment (PPE) strategy is the first line of defense to minimize potential exposure. The following PPE is recommended as a minimum requirement and should be worn at all times in the laboratory when the compound is being handled.[1][2][3][4][5]
Core PPE Requirements:
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory.[2][3][6] In situations where splashing is a risk, such as when preparing solutions, a face shield should be worn in addition to safety glasses.[1][2][3][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[2][3][6] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contact.[7] For extended handling or when higher contamination risk is present, consider double-gloving.
-
Body Protection: A fully buttoned laboratory coat is required to protect the skin and clothing from potential contamination.[2][3][6]
-
Respiratory Protection: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[1][2][6] If work outside of a fume hood is unavoidable, a risk assessment should be performed to determine if a respirator is necessary.[1]
Quantitative Data Summary
Due to the novelty of this compound, specific quantitative safety data such as Occupational Exposure Limits (OELs), toxicity values (e.g., LD50), or permissible exposure limits are not currently available. In such cases, a highly conservative approach is necessary. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.
For novel compounds with limited data, the pharmaceutical industry often employs a strategy of occupational exposure banding (OEB).[8] Without specific toxicological data for this compound, it is prudent to handle it as a compound that could fall into a higher-risk category, warranting stringent containment and handling practices. For substances with unknown toxicological properties, a generic OEL of 2 μg/m³ has been suggested as being sufficiently protective.[9]
| Data Point | This compound | General Guidance for Unknown Compounds |
| Occupational Exposure Limit (OEL) | Not Established | Handle as a potent compound; a conservative target of <10 µg/m³ is often used for novel substances.[9] |
| LD50 (Lethal Dose, 50%) | Not Determined | Assume high toxicity. |
| Permissible Exposure Limit (PEL) | Not Established | Adhere to strict engineering controls to minimize any potential exposure. |
| Carcinogenicity | Unknown | Treat as potentially carcinogenic. |
| Mutagenicity/Teratogenicity | Unknown | Assume potential for reproductive toxicity. |
Experimental Protocol: Safe Handling of this compound Powder
The following is a step-by-step guide for the safe handling of small quantities of this compound powder in a research laboratory setting.
1. Preparation and Pre-Handling Check:
- Ensure the chemical fume hood is functioning correctly.
- Don all required PPE as outlined above.
- Prepare all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood.
- Have a designated and clearly labeled waste container ready for all contaminated materials.[1]
2. Weighing and Aliquoting:
- Perform all manipulations of the powder within the fume hood.
- Carefully open the container with the this compound powder.
- Use a spatula to transfer the desired amount of powder to a weigh boat.
- Avoid creating dust. If any powder is spilled, decontaminate the area immediately (see step 4).
- Securely close the primary container of this compound.
3. Solution Preparation:
- Add the solvent to the vessel containing the weighed this compound.
- Ensure the vessel is appropriately sized to prevent splashing.
- Cap the vessel and mix gently until the compound is fully dissolved.
4. Decontamination and Post-Handling:
- Wipe down all surfaces inside the fume hood that may have come into contact with the powder using an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated hazardous waste container.
- Carefully doff PPE, avoiding contact with the outer, potentially contaminated surfaces.[1]
- Dispose of gloves and any other disposable PPE in the hazardous waste container.
- Wash hands thoroughly with soap and water.
5. Storage:
- Store this compound in a clearly labeled, sealed container.
- The container should be placed in secondary containment to prevent spills.[2][6]
- Store in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
All waste contaminated with this compound, including gloves, wipes, pipette tips, and empty containers, must be treated as hazardous waste.[1]
-
Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound" and any other known information.[10][11]
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office.[10][12] Do not dispose of this compound or its waste down the drain or in regular trash.[10]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: A workflow for the safe handling of this compound, emphasizing procedural steps from preparation to storage.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. safety.charlotte.edu [safety.charlotte.edu]
- 4. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. twu.edu [twu.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 12. unomaha.edu [unomaha.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
